Product packaging for Octanohydroxamic acid(Cat. No.:CAS No. 7377-03-9)

Octanohydroxamic acid

Cat. No.: B1218216
CAS No.: 7377-03-9
M. Wt: 159.23 g/mol
InChI Key: RGUVUPQQFXCJFC-UHFFFAOYSA-N
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Description

Octanohydroxamic acid (OHA), with the chemical formula C8H17NO2 and CAS Registry Number 7377-03-9, is a white to almost white crystalline powder . This chemical is of significant interest in scientific research due to its role as a powerful chelating agent and surface modifier, primarily driven by its bidentate bonding mechanism with metal oxides . Its primary research value lies in the agglomerate-free processing of inorganic materials and the fabrication of advanced nanocomposites. A prominent application of OHA is in the field of energy storage, where it serves as a critical extractor and capping agent in the synthesis of supercapacitor electrodes. Researchers utilize OHA in particle extraction through a liquid-liquid interface (PELLI) and related salting-out methods to directly transfer manganese oxide particles (such as MnO2 and Mn3O4) from an aqueous synthesis medium to an organic processing solvent . This process avoids particle drying and agglomeration, enabling the fabrication of composite electrodes with multiwalled carbon nanotubes (MWCNTs) that exhibit high areal capacitance and low electrical resistance, even at high active mass loadings . Furthermore, this compound is extensively investigated in mineral processing as a collector in the flotation of minerals like fluorite . Studies involving density functional theory (DFT) simulations confirm that its multidentate adsorption configuration allows for strong and favorable adsorption on mineral surfaces . The compound also finds use in hair styling formulations as a conditioning agent and in commercial products as an antibacterial component . Researchers value OHA for its ability to adsorb strongly onto particle surfaces not only at liquid-liquid interfaces but also within the bulk of an aqueous phase, providing versatility in experimental design . This product is intended for research and scientific purposes only and is not classified as a hazardous chemical .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1218216 Octanohydroxamic acid CAS No. 7377-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxyoctanamide
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InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10)
Source PubChem
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InChI Key

RGUVUPQQFXCJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
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DSSTOX Substance ID

DTXSID8074609
Record name Octanamide, N-hydroxy-
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Molecular Weight

159.23 g/mol
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Physical Description

Liquid
Record name Octanamide, N-hydroxy-
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CAS No.

7377-03-9
Record name Octanohydroxamic acid
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Record name Octanohydroxamic acid
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Record name N-hydroxyoctanamide
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Record name CAPRYLHYDROXAMIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octanohydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis reaction mechanisms for octanohydroxamic acid, a compound of significant interest due to its function as a potent metal chelator and enzyme inhibitor.[1][2] The document details the core chemical pathways, offers specific experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound is most commonly achieved via nucleophilic acyl substitution.[1] This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative.[3][4] The primary starting materials, or precursors, for this synthesis are typically either octanoate esters or octanoyl chloride.

Synthesis from Octanoate Esters

The reaction of an alkyl octanoate (such as ethyl or methyl octanoate) with hydroxylamine is a widely used method for producing this compound.[5][6] This process follows a base-catalyzed nucleophilic acyl substitution mechanism, also known as aminolysis of an ester.[7][8]

Mechanism:

The reaction is typically performed in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which deprotonates hydroxylamine to form the more potent hydroxylamide anion nucleophile.[1]

  • Nucleophilic Attack: The hydroxylamine (or its anion) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl octanoate. This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate.[7][8]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond.

  • Leaving Group Departure: Simultaneously, the ethoxy group (⁻OCH₂CH₃) is expelled as a leaving group.[7] It is subsequently protonated by the solvent or upon workup to form ethanol. The final product is this compound.

G sub Ethyl Octanoate + Hydroxylamine (NH₂OH) step1 Nucleophilic Attack sub->step1 inter Tetrahedral Intermediate step1->inter Base (e.g., KOH) step2 Collapse of Intermediate (Leaving Group Departure) inter->step2 prod This compound + Ethanol step2->prod Expels Ethoxide G sub Octanoyl Chloride + Hydroxylamine (NH₂OH) step1 Nucleophilic Attack sub->step1 inter Tetrahedral Intermediate step1->inter step2 Collapse of Intermediate (Chloride Ion Departure) inter->step2 prod This compound + HCl step2->prod G start Precursor Selection ester Octanoate Ester start->ester chloride Octanoyl Chloride start->chloride reagents Prepare Hydroxylamine and Base Solution ester->reagents chloride->reagents reaction Nucleophilic Acyl Substitution Reaction reagents->reaction workup Workup: Filter solid byproducts and/or recover solvent reaction->workup acidify Acidification to Precipitate Product workup->acidify purify Purification: Filter, Dry, and Recrystallize acidify->purify product Pure this compound purify->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Octanohydroxamic Acid: Chemical Properties and Structure

Introduction

This compound, also known by its synonym Caprylhydroxamic acid, is an organic compound belonging to the hydroxamic acid family.[1] It is characterized by an eight-carbon alkyl chain attached to a hydroxamic acid functional group (-CONHOH).[1][2] This structure imparts a dual nature to the molecule, with a hydrophobic octyl tail and a polar, metal-chelating hydroxamic acid head.[3] This amphiphilic character makes it useful as a surfactant and emulsifier.[3]

This compound is a versatile molecule with a growing range of applications. It serves as a highly effective chelating agent for various metal ions, which is leveraged in fields such as mineral flotation and environmental remediation.[3][4] In the pharmaceutical and biomedical fields, hydroxamic acids are a well-established class of enzyme inhibitors, notably targeting metalloenzymes. This compound itself has demonstrated potent activity as a urease inhibitor.[4] Furthermore, its ability to inhibit microbial growth has led to its widespread use as a preservative in cosmetics and personal care products, often as a component in preservative-free formulations where it remains effective at a neutral pH.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols, and mechanism of action.

Chemical Structure and Identification

This compound is a straight-chain fatty hydroxamic acid. The core structure consists of an N-hydroxy-substituted amide group linked to a heptyl group.

  • IUPAC Name : N-hydroxyoctanamide[6]

  • Synonyms : Caprylhydroxamic Acid (CHA), N-Hydroxyoctanamide, Octanoylhydroxamic acid, Taselin[6][7][8]

  • CAS Number : 7377-03-9[4][5][6]

  • Chemical Formula : C₈H₁₇NO₂[1][3][6][7]

  • SMILES : CCCCCCCC(=O)NO[9][10]

  • InChI : InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10)[4][10]

  • InChIKey : RGUVUPQQFXCJFC-UHFFFAOYSA-N[4][10]

Physicochemical Properties

The physicochemical properties of this compound are critical to its application in various fields. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 159.23 g/mol [3][6][11]
Appearance White to off-white crystalline powder or flakes[1][3][5]
Melting Point 77.0 - 82.0 °C[3][5][12]
Boiling Point Data not available
Density 0.97 g/cm³[9][13]
Solubility Water : 1.55 g/L (at 23°C)[5]
Organic Solvents : Soluble in ethanol, DMSO, propylene glycol, glycerin[1][5]
Insolubility : Practically insoluble in petroleum ether
Dissociation Constant (pKa) 9.56 ± 0.20 (Predicted)[1][4][9]
Partition Coefficient (LogP) 1.3 (XLogP3)[6][9]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the reaction of an ester with hydroxylamine.

Materials:

  • Ethyl octanoate (1.0 eq.)

  • Hydroxylamine hydrochloride (1.4 eq.)

  • Potassium hydroxide (KOH) solution (40%) (2.4 eq.)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Benzene (for recrystallization)

  • 1000 mL four-necked flask

  • Stirrer, cooling bath, heating mantle, filtration apparatus

Procedure: [4]

  • Preparation of Hydroxylamine Solution : In the 1000 mL four-necked flask, dissolve hydroxylamine hydrochloride (48.7 g, 0.70 mol) in a mixture of water (50 g) and ethanol (200 g). Stir at room temperature until all solids are completely dissolved.

  • Reaction Initiation : Add ethyl octanoate (86.7 g, 0.5 mol) to the flask. Stir the mixture at room temperature. The system will form two phases.

  • Base Addition : Cool the reaction mixture to between 5-10°C using a cooling bath. Slowly add the 40% KOH solution (168 g, 1.2 mol) dropwise to the flask while maintaining the temperature.

  • Reaction and Monitoring : After the addition of KOH is complete, heat the reaction system to 50-55°C. Maintain this temperature for 3 hours. The reaction progress can be monitored by gas chromatography (GC) to confirm the complete disappearance of the starting material, ethyl octanoate.

  • Precipitation : Once the reaction is complete, cool the mixture again to 5-10°C. Slowly add concentrated hydrochloric acid (approx. 90 mL) to adjust the pH of the solution to between 6.4 and 6.7. A large amount of white solid product will precipitate.

  • Isolation and Drying : Collect the precipitated solid by filtration. Dry the solid product in an oven at 50°C for 8 hours.

  • Purification : Recrystallize the crude product from benzene to obtain the final product as a white, flocculent solid. The expected yield is approximately 91%.[4]

Determination of Physicochemical Properties (General Methodologies)
  • Melting Point : The melting point can be determined using a standard capillary melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

  • Solubility : The shake-flask method (OECD Guideline 105) is a standard protocol. A surplus of the solid is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured, typically by HPLC or LC-MS.

  • pKa Determination : The pKa value is typically determined by potentiometric titration. A solution of this compound is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is derived from the resulting titration curve.

Mechanism of Action and Biological Relevance

The primary biological activity of this compound and related compounds stems from the hydroxamate functional group, which is an excellent chelator of metal ions. This property makes it a potent inhibitor of metalloenzymes.

Histone Deacetylase (HDAC) Inhibition: Hydroxamic acids are a classic example of zinc-binding ligands and are among the most potent inhibitors of zinc-dependent histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By chelating the Zn²⁺ ion in the active site of HDACs, hydroxamic acid-based inhibitors block their enzymatic activity. This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes. This mechanism is fundamental to the anticancer activity of several approved drugs.

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 Inhibition by this compound HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone OHA This compound HDAC->OHA Inhibition Inhibited_HDAC Inhibited HDAC (Zn²⁺ Chelation) Histone Acetylated Histone Histone->HDAC Deacetylation Hyperacetylated_Histone Hyperacetylated Histone Histone->Hyperacetylated_Histone Acetylation Maintained Chromatin Condensed Chromatin (Transcriptionally Inactive) Deacetylated_Histone->Chromatin OHA->Inhibited_HDAC Binds to Active Site Open_Chromatin Open Chromatin (Transcriptionally Active) Hyperacetylated_Histone->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression

Caption: General mechanism of HDAC inhibition by hydroxamic acids.

Synthesis and Purification Workflow: The chemical synthesis of this compound follows a logical workflow from starting materials to a purified final product. Key steps include the reaction of an octanoic acid ester with hydroxylamine, followed by acidification to precipitate the product, and subsequent purification.

Synthesis_Workflow Start Starting Materials (Ethyl Octanoate, Hydroxylamine HCl, KOH) Reaction Hydroxylamine Reaction (50-55°C, 3h) Start->Reaction Cooling1 Cooling (5-10°C) Reaction->Cooling1 Acidification Acidification with HCl (pH 6.4-6.7) Cooling1->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Recrystallization (from Benzene) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product QC Quality Control (GC, MP, NMR) Final_Product->QC

Caption: Experimental workflow for synthesis and purification.

References

Octanohydroxamic Acid (SAHA, Vorinostat): A Technical Guide to its Mechanism of Action as an HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suberoylanilide hydroxamic acid (SAHA), clinically known as Vorinostat, is a potent, orally active histone deacetylase (HDAC) inhibitor. It represents a significant class of epigenetic modifiers used in oncology. This technical guide provides an in-depth overview of the core mechanism of action of SAHA, detailing its molecular interactions, downstream cellular effects, and the experimental protocols used for its characterization. SAHA broadly targets class I and II HDACs, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome triggers a cascade of events, including the transcriptional activation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in cancer cells. This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering detailed methodologies and a structured presentation of quantitative data to facilitate further investigation and application of this compound.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of action of SAHA is the direct inhibition of zinc-dependent histone deacetylases (HDACs). HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3]

SAHA functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms with varying potency.[1][4] Its chemical structure features a hydroxamic acid moiety that acts as a zinc-binding group, a phenyl-containing capping group that interacts with the surface of the enzyme, and a linker region that connects these two components.[4] The hydroxamic acid group chelates the zinc ion located in the active site of the HDAC enzyme, effectively blocking its catalytic activity.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[1][3]

Quantitative Data: HDAC Isoform Specificity

The inhibitory activity of SAHA varies across different HDAC isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity. The following table summarizes the reported IC50 values for Vorinostat against a panel of human HDAC isoforms.

HDAC IsoformClassIC50 (nM)Reference
HDAC1I10[5][6]
HDAC2IVaries[7]
HDAC3I20[5][6]
HDAC4IIaMicromolar range[7]
HDAC5IIaMicromolar range[7]
HDAC6IIbVaries[7]
HDAC7IIaVaries[4]
HDAC8IVaries[7]
HDAC11IVVaries[4]

Downstream Cellular Effects & Signaling Pathways

The inhibition of HDACs by SAHA initiates a series of downstream cellular events, primarily driven by the altered acetylation status of histone and non-histone proteins. These effects culminate in the inhibition of cancer cell proliferation and the induction of cell death.

Induction of Cell Cycle Arrest

SAHA has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in various cancer cell lines.[8][9] A key mechanism underlying this effect is the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1 and p27KIP1.[10][11][12]

The induction of p21WAF1/CIP1 by SAHA is often independent of the tumor suppressor p53.[10] Instead, it is mediated by the hyperacetylation of histones in the p21 promoter region, which increases its accessibility to transcription factors like Sp1 and Sp3.[10][11][13] While SAHA does not appear to alter the DNA binding activity of Sp1 and Sp3, it enhances their transcriptional activation potential.[10] The increased expression of p21 and p27 leads to the inhibition of cyclin-CDK complexes, thereby halting cell cycle progression.[10]

G1_Arrest_Pathway SAHA SAHA (Vorinostat) HDACs HDACs (Class I/II) SAHA->HDACs Inhibits Histone_Acetylation Histone Hyperacetylation p21_Promoter p21 Promoter Accessibility Histone_Acetylation->p21_Promoter Increases Sp1_Sp3 Sp1/Sp3 Activation p21_Promoter->Sp1_Sp3 Allows Binding p21_Gene p21 Gene Transcription Sp1_Sp3->p21_Gene Activates p21_Protein p21 Protein (CDK Inhibitor) p21_Gene->p21_Protein Translates to Cyclin_CDK Cyclin E/CDK2 Cyclin D/CDK4/6 p21_Protein->Cyclin_CDK Inhibits G1_Arrest G1 Phase Cell Cycle Arrest

SAHA-induced G1 cell cycle arrest pathway.
Induction of Apoptosis

SAHA is a potent inducer of apoptosis in a wide range of cancer cells.[5][8] The apoptotic cascade is initiated through multiple pathways, with a significant contribution from the intrinsic, or mitochondrial, pathway.

One of the key signaling cascades implicated in SAHA-induced apoptosis is the Akt/FOXO3a pathway.[8][9] SAHA treatment leads to a reduction in the phosphorylation of Akt, a serine/threonine kinase that promotes cell survival.[8] The dephosphorylation of Akt leads to the activation of the transcription factor FOXO3a.[8] Activated FOXO3a translocates to the nucleus and upregulates the expression of pro-apoptotic proteins, such as members of the Bcl-2 family (e.g., Bim) and Fas ligand (FasL), while downregulating anti-apoptotic proteins like survivin.[8][9] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases.

Apoptosis_Pathway cluster_upstream Upstream Events cluster_akt Akt/FOXO3a Pathway cluster_downstream Downstream Apoptotic Events SAHA SAHA (Vorinostat) HDACs HDACs SAHA->HDACs Inhibits NonHistone_Acetylation Non-Histone Protein Hyperacetylation pAkt p-Akt (Inactive) NonHistone_Acetylation->pAkt Leads to Dephosphorylation Akt Akt (Active) pFOXO3a p-FOXO3a (Inactive) Akt->pFOXO3a Phosphorylates FOXO3a FOXO3a (Active) pFOXO3a->FOXO3a Dephosphorylates to Pro_Apoptotic Pro-Apoptotic Proteins (Bim, FasL) FOXO3a->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (Survivin) FOXO3a->Anti_Apoptotic Downregulates Mitochondria Mitochondrial Dysfunction Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

SAHA-induced apoptosis via the Akt/FOXO3a pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of SAHA's mechanism of action.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method for measuring HDAC activity in vitro and assessing the inhibitory potential of compounds like SAHA.

Materials:

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (SAHA)

  • Developer solution (e.g., containing Trichostatin A and a protease like trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of SAHA in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC Assay Buffer, the recombinant HDAC enzyme, and the different concentrations of SAHA or vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding the developer solution to each well. The developer solution typically contains a potent HDAC inhibitor to stop the reaction and a protease to cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each SAHA concentration and determine the IC50 value.

Western Blot Analysis of Histone and Non-Histone Protein Acetylation

This protocol details the detection of changes in protein acetylation in cells treated with SAHA.

Materials:

  • Cell culture reagents

  • SAHA (Vorinostat)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of SAHA or vehicle control for the desired time period.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in SAHA-treated cells.

Materials:

  • Cell culture reagents

  • SAHA (Vorinostat)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with SAHA or vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol details the detection of apoptosis in SAHA-treated cells by flow cytometry.

Materials:

  • Cell culture reagents

  • SAHA (Vorinostat)

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with SAHA or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing the effects of an HDAC inhibitor like SAHA on cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture SAHA_Treatment SAHA Treatment (Dose-Response & Time-Course) Cell_Culture->SAHA_Treatment Viability_Assay Cell Viability Assay (MTT, etc.) SAHA_Treatment->Viability_Assay HDAC_Activity In-Cell HDAC Activity Assay SAHA_Treatment->HDAC_Activity Western_Blot Western Blotting (Acetylation, Protein Expression) SAHA_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) SAHA_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) SAHA_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination HDAC_Activity->IC50_Determination Protein_Quantification Protein Level Quantification Western_Blot->Protein_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Analysis Cell_Cycle->Cell_Cycle_Distribution Apoptosis_Quantification Apoptotic Cell Quantification Apoptosis_Assay->Apoptosis_Quantification Mechanism_Elucidation Mechanism of Action Elucidation IC50_Determination->Mechanism_Elucidation Protein_Quantification->Mechanism_Elucidation Cell_Cycle_Distribution->Mechanism_Elucidation Apoptosis_Quantification->Mechanism_Elucidation

References

Synthesis of Octanohydroxamic Acid from Ethyl Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of octanohydroxamic acid, a molecule of significant interest in various research and development fields, from the starting material ethyl octanoate. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound featuring a hydroxamic acid functional group. This moiety is a known metal chelator and has been identified as a key pharmacophore in a range of biologically active molecules, most notably as a histone deacetylase (HDAC) inhibitor. The synthesis of this compound from its corresponding ester, ethyl octanoate, is a common and efficient method. This reaction proceeds via the nucleophilic attack of hydroxylamine on the ester carbonyl group, leading to the formation of the desired hydroxamic acid and ethanol as a byproduct. The reaction is typically carried out under basic conditions to deprotonate hydroxylamine hydrochloride, thus generating the more nucleophilic free hydroxylamine.

Reaction Scheme

The overall chemical transformation is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol for this compound from ethyl octanoate.

ParameterValueReference
Starting MaterialEthyl Octanoate[1]
Key ReagentsHydroxylamine Hydrochloride, Potassium Hydroxide[1]
SolventEthanol, Water[1]
Reaction Temperature50-55°C[1]
Reaction Time3 hours[1]
Product Yield91.1%[1]
Product FormWhite flocculent solid[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from ethyl octanoate.

Materials:

  • Ethyl octanoate (1.0 eq.)

  • Hydroxylamine hydrochloride (1.4 eq.)

  • Potassium hydroxide (KOH) solution (40%) (2.4 eq.)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Benzene (for recrystallization)

  • Four-necked flask

  • Stirrer

  • Cooling bath

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Hydroxylamine Solution: In a 1000 mL four-necked flask, dissolve hydroxylamine hydrochloride (48.7 g, 0.70 mol, 1.4 eq.) in a mixture of water (50 g) and ethanol (200 g). Stir the mixture at room temperature until the hydroxylamine hydrochloride is completely dissolved.[1]

  • Addition of Ethyl Octanoate: To the hydroxylamine solution, add ethyl octanoate (86.7 g, 0.5 mol, 1.0 eq.). Stir the mixture at room temperature. A two-phase system will be observed.[1]

  • Base Addition and Reaction: Cool the reaction mixture to 5-10°C using a cooling bath. Slowly add 40% KOH solution (168 g, 1.2 mol, 2.4 eq.) dropwise to the mixture. After the addition is complete, heat the reaction system to 50-55°C and maintain this temperature for 3 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC) until the complete disappearance of the ethyl octanoate starting material.[1]

  • Product Precipitation: After the reaction is complete, cool the mixture to 5-10°C. Slowly add concentrated hydrochloric acid (approximately 90 mL) to adjust the pH of the solution to 6.4-6.7. A large amount of white solid will precipitate.[1]

  • Isolation and Drying: Collect the precipitated solid by filtration. Dry the solid in an oven at 50°C for 8 hours to obtain the crude product.[1]

  • Purification: Recrystallize the crude product from benzene to yield 78.8 g of pure this compound as a white flocculent solid (91.1% yield).[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from ethyl octanoate.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Hydroxylamine HCl in Ethanol/Water B Add Ethyl Octanoate A->B C Cool to 5-10°C B->C D Add 40% KOH solution C->D E Heat to 50-55°C for 3h D->E Exothermic F Cool to 5-10°C E->F G Adjust pH to 6.4-6.7 with conc. HCl F->G H Filter Precipitate G->H Precipitation I Dry at 50°C H->I J Recrystallize from Benzene I->J Product This compound J->Product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the presented protocol is robust and high-yielding, other methods for the synthesis of octanohydroxamic acids from esters have been reported. These can involve different bases, solvents, or reaction conditions. For instance, a method utilizing sodium hydroxide in a methanol and water system has been described.[2] Another approach employs quick lime (calcium oxide) as a cost-effective base.[3] The choice of method may depend on factors such as cost, scale, and available resources.

Conclusion

The synthesis of this compound from ethyl octanoate is a well-established and efficient process. The detailed protocol provided in this guide, along with the summarized quantitative data, offers a solid foundation for researchers and scientists in the fields of medicinal chemistry and drug development to produce this valuable compound. The straightforward nature of the reaction and the high yield make it an attractive method for obtaining this compound for further investigation and application.

References

Octanohydroxamic Acid: A Versatile Precursor for the Synthesis of Bioactive Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octanohydroxamic acid and its parent compound, octanoic acid, serve as fundamental building blocks in the synthesis of a promising class of bioactive molecules: histone deacetylase (HDAC) inhibitors. These inhibitors are at the forefront of epigenetic research and are being actively investigated for their therapeutic potential in oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the role of this compound and related octanoic acid derivatives as precursors to potent HDAC inhibitors, with a focus on the widely studied suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat. This document details synthetic methodologies, presents quantitative data on the inhibitory activities of these compounds, and outlines experimental protocols for their biological evaluation. Furthermore, it visualizes the key signaling pathways modulated by HDAC inhibitors and the experimental workflows.

Introduction to this compound and its Bioactive Potential

This compound (N-hydroxyoctanamide) is an organic compound featuring a hydroxamic acid functional group attached to an eight-carbon aliphatic chain.[1] This structure makes it an effective chelating agent and a valuable precursor in the synthesis of more complex bioactive molecules.[1] A significant application of this compound and its derivatives is in the development of histone deacetylase (HDAC) inhibitors.[2]

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer.[2][4] HDAC inhibitors restore the natural balance of protein acetylation, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5] The structure of many HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA), is based on a pharmacophore model consisting of a zinc-binding group (often a hydroxamic acid), a hydrophobic linker, and a surface recognition "cap" group.[6] The octanoyl backbone of this compound can serve as the linker component in these inhibitors.

Synthesis of Bioactive Compounds from Octanoic Acid Derivatives

While direct synthesis from this compound is feasible, a common and well-documented approach to synthesizing SAHA and its analogs involves starting from a closely related eight-carbon precursor, octanedioic acid (suberic acid). This methodology highlights the versatility of the C8 scaffold in generating these potent bioactive molecules.

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)

A representative synthesis of SAHA starting from suberic anhydride is outlined below.[7] This multi-step process involves the formation of an amide bond followed by the introduction of the hydroxamic acid moiety.

Experimental Protocol: Synthesis of 8-oxo-8-(phenylamino)octanoic acid [7]

  • Dissolve suberic anhydride (1.0 g, 6.4 mmol) in 10 mL of tetrahydrofuran (THF).

  • Add aniline (0.6 mL, 6.4 mmol) to the solution.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Dilute the mixture with 100 mL of water.

  • Filter the resulting solid precipitate.

  • Recrystallize the solid from water to yield 8-oxo-8-(phenylamino)octanoic acid (1.6 g, 55% yield).

Experimental Protocol: General Procedure for SAHA Synthesis [7]

  • To a solution of 8-oxo-8-(phenylamino)octanoic acid (1 equivalent) in acetonitrile (to make a 0.1 M solution), add 1.5 equivalents of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and 1.25 equivalents of diisopropylethylamine.

  • Add a solution of the desired hydroxylamine derivative (e.g., O-benzylhydroxylamine, 1 equivalent) and allow the mixture to stir overnight.

  • For deprotection of a benzyl-protected hydroxylamine, dissolve the product in ethyl acetate (0.1 M solution) and add 0.1 equivalents of 10% palladium on carbon.

  • Purge the flask with argon and then with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere for 2 hours or until the reaction is complete as monitored by thin-layer chromatography.

  • Filter the mixture and evaporate the solvent to yield the final N-hydroxy-N'-phenyloctanediamide (SAHA).

A high-yield synthesis of SAHA has been reported, achieving a 79.8% yield, underscoring the efficiency of these synthetic routes.[4]

Logical Workflow for SAHA Synthesis

SAHA Synthesis Workflow suberic_acid Suberic Acid suberic_anhydride Suberic Anhydride suberic_acid->suberic_anhydride Reflux in acetic acid intermediate 8-oxo-8-(phenylamino)octanoic acid suberic_anhydride->intermediate Ring opening aniline Aniline aniline->intermediate saha SAHA (Vorinostat) intermediate->saha Coupling hydroxylamine Hydroxylamine derivative hydroxylamine->saha

Workflow for the synthesis of SAHA from suberic acid.

Quantitative Analysis of HDAC Inhibition

The efficacy of HDAC inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency. SAHA and its derivatives have been extensively studied, and their IC50 values against various HDAC isoforms have been determined.

CompoundTargetIC50 (nM)Reference
SAHA (Vorinostat) HDAC110[3]
HDAC2251[8]
HDAC320[3]
HeLa Cell Lysate200[9]
C5-methyl SAHA analog HeLa Cell Lysate100[9]
C5-benzyl SAHA analog HDAC6270[9]
HDAC8380[9]
N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide HDAC (general)< 1[10]
Purine hydroxamic acid derivative 5r HDAC1 & HDAC275[11]

Table 1: IC50 values of SAHA and its derivatives against various HDACs.

Experimental Protocols for Bioactivity Assessment

The biological activity of potential HDAC inhibitors is typically assessed using in vitro enzyme activity assays. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.

Fluorometric HDAC Activity Assay

This protocol provides a general framework for measuring HDAC activity and the inhibitory potential of test compounds. Specific details may vary depending on the commercial kit used.[1][12][13]

Materials:

  • 96-well black microtiter plate

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer

  • Developer solution

  • Purified HDAC enzyme or cell lysate containing HDACs

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • Fluorimeter capable of excitation at ~350-380 nm and emission at ~440-460 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC substrate, developer, and enzyme in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compounds at various concentrations to the designated wells.

    • Include wells for a positive control (e.g., Trichostatin A) and a no-enzyme control.

  • Enzyme Addition: Add the purified HDAC enzyme or cell lysate to all wells except the no-enzyme control.

  • Substrate Addition and Incubation: Add the HDAC substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 10-20 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorometer with excitation at 350-380 nm and emission at 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software package.

HDAC Activity Assay Workflow

HDAC Assay Workflow start Start: Prepare Reagents setup Set up 96-well plate with assay buffer and test compounds start->setup enzyme Add HDAC enzyme setup->enzyme substrate Add HDAC substrate and incubate enzyme->substrate develop Add developer solution substrate->develop read Read fluorescence develop->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

General workflow for a fluorometric HDAC activity assay.

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their biological effects by modulating various cellular signaling pathways. By preventing the deacetylation of histone and non-histone proteins, these compounds can alter gene expression and protein function, ultimately leading to anti-tumor effects.

One of the key mechanisms of action of HDAC inhibitors is the induction of p53 acetylation.[3] Under normal conditions, HDAC1 can deacetylate the tumor suppressor protein p53, impairing its function.[3] Inhibition of HDAC1 leads to hyperacetylation of p53, which enhances its transcriptional activity, promoting the expression of genes involved in cell cycle arrest and apoptosis.[3][14]

HDAC inhibitors also impact cell cycle progression by affecting the function of the Retinoblastoma (Rb) protein and the E2F transcription factor.[3] In the G1 phase of the cell cycle, HDACs are part of a repressor complex with Rb and E2F, which keeps genes required for S-phase progression silenced.[3] HDAC inhibition leads to the dissociation of this complex, allowing for the expression of genes that halt the cell cycle.[3]

Furthermore, HDACs are involved in the regulation of inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway.[3] For instance, HDACs can negatively regulate the activity of NF-κB, a key transcription factor in the inflammatory response.[3]

HDAC Inhibition and p53 Signaling Pathway

p53 Signaling Pathway HDAC1 HDAC1 p53 p53 HDAC1->p53 acetyl_p53 Acetylated p53 (Active) p53->acetyl_p53 Acetylation acetyl_p53->p53 Deacetylation target_genes Target Gene Expression (Cell Cycle Arrest, Apoptosis) acetyl_p53->target_genes activates HDACi HDAC Inhibitor (e.g., SAHA) HDACi->HDAC1 inhibits cellular_stress Cellular Stress cellular_stress->p53 activates CBP CBP/p300 (HAT) CBP->p53

Modulation of the p53 signaling pathway by HDAC inhibitors.

Conclusion

This compound and its structural analogs derived from octanoic acid represent a cornerstone in the development of potent HDAC inhibitors. The synthetic accessibility of these C8 precursors, coupled with the significant biological activity of the resulting hydroxamic acid-containing molecules like SAHA, underscores their importance in medicinal chemistry and drug discovery. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and innovate in the exciting field of epigenetic therapy. The continued investigation into the synthesis and biological evaluation of novel this compound-based compounds holds great promise for the development of next-generation therapeutics for a range of human diseases.

References

Physical and chemical properties of N-hydroxyoctanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxyoctanamide, also known as caprylhydroxamic acid, is an organic compound with a growing range of applications, from a preservative and chelating agent in cosmetic formulations to a subject of interest in biomedical research for its potential as a histone deacetylase (HDAC) inhibitor.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of N-hydroxyoctanamide, detailed experimental protocols for its synthesis and property determination, and a visualization of its role as a histone deacetylase (HDAC) inhibitor.

Chemical and Physical Properties

N-hydroxyoctanamide is a white to off-white or tan crystalline solid.[1][2][4] It possesses a hydroxamic acid functional group, which confers its characteristic chelating and biological activities.[1] The compound can exist in both keto and enol tautomeric forms, with the keto form being predominant in acidic conditions and the enol form in alkaline conditions.[1]

Identification and Molecular Characteristics
PropertyValueReference
IUPAC Name N-hydroxyoctanamide[5]
Synonyms Octanohydroxamic acid, Caprylhydroxamic acid[1][4][6]
CAS Number 7377-03-9[1][4][6][7]
EC Number 230-936-7[6][7]
Molecular Formula C₈H₁₇NO₂[1][4][5][6][7]
Molecular Weight 159.23 g/mol [1][4][5][7]
SMILES CCCCCCCC(=O)NO[4][5]
InChI Key RGUVUPQQFXCJFC-UHFFFAOYSA-N[5][8]
Physicochemical Properties
PropertyValueReference
Melting Point 78-81 °C[6][9][10]
Boiling Point 343.32 °C (estimated)[1][10]
Water Solubility 1.55 g/L (at 23 °C)[1][10]
Solubility in other solvents Soluble in propylene glycol, glycerin, and surfactants. Slightly soluble in Chloroform, DMSO, and Methanol.[6][8][9]
pKa 9.56 ± 0.20 (predicted)[1][8][10]
logP (octanol-water partition coefficient) 1.66 - 2.827 (estimated)[1][10]
Vapour Pressure 2.50 x 10⁻⁶ mm Hg (at 25 °C) (estimated)[1]
Stability and Reactivity

N-hydroxyoctanamide is stable under normal environmental conditions. However, it can hydrolyze to octanoic acid (caprylic acid) and hydroxylamine at very high (pH > 8) or low (pH < 5) pH.[1][11] At high temperatures, it can decompose to produce ammonia and oxides of carbon and nitrogen.[1][11] The hydroxamic acid functional group allows it to form strong complexes with transition metals, acting as a chelating agent.[1]

Experimental Protocols

This section outlines the methodologies for the synthesis of N-hydroxyoctanamide and the determination of its key physical properties.

Synthesis of N-Hydroxyoctanamide

A common method for the synthesis of N-hydroxyoctanamide is through the transamidation of an octanoic acid ester (e.g., ethyl octanoate) with hydroxylamine.[10]

Materials:

  • Ethyl octanoate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) solution (40%)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Benzene (for recrystallization)

  • Four-necked flask, stirrer, dropping funnel, condenser, thermometer, filtration apparatus, drying oven.

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.4 equivalents) in a mixture of water and ethanol in a four-necked flask with stirring at room temperature until fully dissolved.

  • Add ethyl octanoate (1.0 equivalent) to the flask. The mixture will form a two-phase system.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add 40% KOH solution (2.4 equivalents) dropwise to the mixture while maintaining the temperature between 5-10 °C.

  • After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress using gas chromatography (GC) until the ethyl octanoate is completely consumed.

  • Once the reaction is complete, cool the mixture to 5-10 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 6.4-6.7. A large amount of white solid will precipitate.

  • Collect the solid product by filtration.

  • Dry the crude product in an oven at 50 °C for 8 hours.

  • Recrystallize the crude product from benzene to obtain pure N-hydroxyoctanamide as a white flocculent solid.[8]

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Hydroxylamine HCl in Ethanol/Water B Add Ethyl Octanoate A->B C Cool to 5-10°C B->C D Add KOH solution C->D E Heat to 50-55°C for 3h D->E F Cool to 5-10°C E->F G Acidify with HCl to pH 6.4-6.7 F->G H Filter Precipitate G->H I Dry Solid H->I J Recrystallize from Benzene I->J K Pure N-hydroxyoctanamide J->K

Caption: Workflow for the synthesis of N-hydroxyoctanamide.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the N-hydroxyoctanamide sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Apparatus:

  • Flasks with stoppers

  • Shaker or magnetic stirrer

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • pH meter

Procedure:

  • Add an excess amount of N-hydroxyoctanamide to a known volume of purified water in a flask at a constant temperature (e.g., 23 °C).

  • Seal the flask and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample.

  • Dilute the saturated solution as necessary and determine the concentration of N-hydroxyoctanamide using a suitable analytical method (e.g., UV-Vis spectroscopy after establishing a calibration curve).

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Biological Activity: Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids, including N-hydroxyoctanamide, are known to function as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-hydroxyoctanamide can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for gene transcription. This can lead to various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a target for cancer therapy.

The inhibitory action of hydroxamic acids is primarily due to the chelation of the zinc ion (Zn²⁺) present in the active site of the HDAC enzyme.

HDAC_Inhibition cluster_process Normal Histone Deacetylation cluster_inhibition Inhibition by N-hydroxyoctanamide cluster_consequence Cellular Consequences HDAC HDAC Enzyme (with Zn²⁺ in active site) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylation AcetylatedHistone Acetylated Histone AcetylatedHistone->HDAC NHO N-hydroxyoctanamide InhibitedHDAC Inhibited HDAC Complex NHO->InhibitedHDAC Chelates Zn²⁺ Hyperacetylation Histone Hyperacetylation InhibitedHDAC->Hyperacetylation Prevents Deacetylation HDAC_Inhibit HDAC Enzyme HDAC_Inhibit->InhibitedHDAC Chromatin Relaxed Chromatin Hyperacetylation->Chromatin Gene Gene Transcription Chromatin->Gene CellularResponse Cell Cycle Arrest, Apoptosis, etc. Gene->CellularResponse

Caption: Mechanism of HDAC inhibition by N-hydroxyoctanamide.

While the general mechanism of HDAC inhibition by hydroxamic acids is understood, the specific downstream signaling pathways affected can be cell-type dependent. For instance, the hydroxamic acid-based HDAC inhibitor SAHA (Vorinostat) has been shown to induce apoptosis in prostate cancer cells via the Akt/FOXO3a signaling pathway.[1] This highlights the potential for N-hydroxyoctanamide and other hydroxamic acids to modulate critical cellular signaling cascades.

Conclusion

N-hydroxyoctanamide is a versatile compound with well-defined physical and chemical properties. Its role as a chelating agent and preservative is established, and its potential as a histone deacetylase inhibitor presents an exciting avenue for further research in drug development. This guide provides a foundational understanding of N-hydroxyoctanamide for scientists and researchers, offering standardized protocols and a clear visualization of its mechanism of biological action. Further investigation into its specific interactions with different HDAC isoforms and its effects on various signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Octanohydroxamic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanohydroxamic acid, also known as Caprylhydroxamic Acid (CHA) or N-Hydroxyoctanamide, is a member of the hydroxamic acid class of compounds. While extensively utilized in the cosmetics industry as a preservative and chelating agent, its structural similarity to known histone deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) suggests its potential utility in cancer research and other cell biology applications.[1] Hydroxamic acids are characterized by a functional group that can chelate metal ions, a key feature for inhibiting zinc-dependent enzymes like HDACs.

HDACs play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][3]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. Due to the limited availability of direct cell-based research data for this compound, the protocols and quantitative data provided are largely based on its well-characterized structural analog, SAHA (Vorinostat), a pan-HDAC inhibitor. Researchers are advised to use this information as a starting point and to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Mechanism of Action: HDAC Inhibition

This compound is presumed to act as an HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more open chromatin structure and the re-expression of silenced genes, including those involved in tumor suppression and cell cycle control.[4] The inhibition of HDACs can trigger various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[5]

cluster_acetylation Acetylation State OHA This compound HDAC HDAC Active Site (Zinc Ion) OHA->HDAC Inhibits (Chelates Zn²⁺) Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcHistones Acetylated Histones (Hyperacetylation) OpenChromatin Open Chromatin (Transcriptional Activation) AcHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) OpenChromatin->TSG Activates Transcription CellEffects Cell Cycle Arrest, Apoptosis, Differentiation TSG->CellEffects

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Data Presentation: Efficacy of Hydroxamic Acid-Based HDAC Inhibitors

The following table summarizes the in vitro efficacy of SAHA (Vorinostat), a structural analog of this compound, against various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineCancer TypeAssayIC50 ValueIncubation TimeReference
SAHA (Vorinostat)SH-SY5YNeuroblastomaMTT Assay0.91 µM48 h[6]
SAHA (Vorinostat)SKOV-3Ovarian CancerViability Assay3.9 µMNot Specified[2]
SAHA (Vorinostat)HCT116Colon CarcinomaHDAC-Glo I/II Assay0.67 µMNot Specified[4]
MHY218 (Hydroxamic acid derivative)SKOV-3Ovarian CancerViability Assay3.2 µMNot Specified[2]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder (or SAHA as a reference compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of powder and dissolve it in the appropriate volume of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. When in use, thaw an aliquot and keep it at 4°C for short-term use.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 value of this compound in a specific cell line.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer Read Read Absorbance (e.g., 570 nm) AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a Cell Viability (MTT) Assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[8][9]

Materials:

  • Cells treated with this compound at the desired concentrations and for the appropriate time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[11]

Materials:

  • Cells treated with this compound.

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and resuspend in 1 mL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Signaling Pathways Affected by HDAC Inhibition

HDAC inhibitors, like SAHA, are known to affect multiple signaling pathways that are crucial for cancer cell proliferation and survival. These include the activation of tumor suppressor pathways and the inhibition of pro-survival signaling.[14]

HDACi HDAC Inhibitor (e.g., this compound) HDACs HDACs HDACi->HDACs Inhibits PI3K_Akt PI3K/Akt Pathway HDACi->PI3K_Akt Inhibits MAPK MAPK Pathway HDACi->MAPK Inhibits p53 p53 Acetylation ↑ HDACs->p53 Deacetylates (Normally) HDACs->PI3K_Akt Regulates HDACs->MAPK Regulates p21 p21 Expression ↑ p53->p21 Activates Rb Rb Phosphorylation ↓ G1_S_Arrest G1/S Phase Arrest Rb->G1_S_Arrest Induces p21->G1_S_Arrest Induces Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits (Normally) Proliferation Cell Proliferation ↓ PI3K_Akt->Proliferation Promotes (Normally) MAPK->Proliferation Promotes (Normally)

Caption: Key Signaling Pathways Modulated by HDAC Inhibitors.

Treatment of nasopharyngeal carcinoma cells with SAHA has been shown to activate tumor suppressors like p53 and Rb1, leading to cell cycle arrest.[14] Furthermore, SAHA can inhibit pro-survival pathways such as the PI3K/Akt and MAPK pathways.[15][16] The activation of p53 can lead to increased expression of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest at the G1/S checkpoint.[17] Inhibition of the PI3K/Akt pathway can reduce the threshold for apoptosis.

Conclusion

This compound, as a hydroxamic acid derivative, holds promise as a tool for cell culture research, likely acting as an HDAC inhibitor. The protocols and data presented here, using the well-studied analog SAHA as a guide, provide a solid foundation for researchers to begin investigating its effects on cell viability, apoptosis, and cell cycle progression. It is essential to empirically determine the optimal experimental conditions for each specific cell line and assay. These application notes should facilitate the exploration of this compound's potential in cancer biology and other research areas.

References

Application Notes and Protocols for In Vitro Assay of Octanohydroxamic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanohydroxamic acid (OHA), also known as caprylhydroxamic acid, is an organic compound belonging to the hydroxamic acid class. Hydroxamic acids are recognized as a significant class of histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This mechanism has made HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.

These application notes provide detailed protocols for in vitro assays to determine the inhibitory activity of this compound on histone deacetylases. The described methods are based on established fluorometric and colorimetric techniques and are suitable for screening and characterizing potential HDAC inhibitors.

Mechanism of Action: HDAC Inhibition

This compound, as a hydroxamic acid derivative, is predicted to function as a pan-HDAC inhibitor. The hydroxamic acid moiety (-CONHOH) is a key pharmacophore that chelates the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs. This interaction blocks the catalytic activity of the enzyme, preventing the deacetylation of its substrates. The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene transcription, ultimately affecting cellular processes such as cell cycle progression and apoptosis.

Quantitative Data Summary

CompoundTargetIC50 (µM)Assay Type
5-phenylvaleric hydroxamic acidRat Liver HDAC5Fluorometric
This compoundHDAC IsoformsTo Be DeterminedFluorometric/Colorimetric

Experimental Protocols

Fluorometric In Vitro HDAC Activity Assay

This protocol describes a homogenous assay for measuring HDAC activity using a fluorogenic substrate. The principle involves the enzymatic deacetylation of an acetylated lysine side chain in the substrate. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.

Materials:

  • This compound (OHA)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control inhibitor

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of OHA in HDAC Assay Buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare a serial dilution of the positive control inhibitor (TSA or SAHA).

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction:

    • Add 40 µL of HDAC Assay Buffer to each well.

    • Add 10 µL of the diluted OHA solution or control inhibitor to the respective wells. For the enzyme control well (no inhibitor), add 10 µL of assay buffer containing the same percentage of DMSO.

    • Add 40 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells. Add 40 µL of assay buffer to the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination and Development: Add 100 µL of the developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Signal Detection: Incubate the plate at room temperature for 15-30 minutes, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells) from all other readings. Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Colorimetric In Vitro HDAC Activity Assay

This protocol outlines a colorimetric method for assessing HDAC activity, which is suitable for high-throughput screening. The assay measures the amount of deacetylated substrate using a specific antibody and a colorimetric detection system.

Materials:

  • This compound (OHA)

  • Nuclear extracts or purified HDAC enzymes

  • HDAC Assay Buffer

  • Acetylated histone substrate-coated 96-well strip plate

  • Capture Antibody

  • Detection Antibody (conjugated to a reporter enzyme like Horseradish Peroxidase - HRP)

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate spectrophotometer (absorbance at 450 nm)

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of OHA and a positive control inhibitor in HDAC Assay Buffer as described in the fluorometric assay protocol. Dilute the nuclear extract or purified HDAC enzyme in the assay buffer.

  • Enzyme Reaction:

    • Add 50 µL of diluted HDAC enzyme or nuclear extract to the wells of the acetylated histone substrate-coated plate.

    • Add 50 µL of the diluted OHA solution or control inhibitor. For the enzyme control well, add 50 µL of assay buffer with DMSO.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of Wash Buffer.

  • Antibody Incubation:

    • Add 100 µL of the diluted Capture Antibody to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated Detection Antibody to each well.

    • Incubate at room temperature for 30 minutes.

  • Signal Development:

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of the colorimetric HRP substrate to each well.

    • Incubate at room temperature for 5-15 minutes, or until sufficient color development is observed.

  • Reaction Termination and Measurement: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate spectrophotometer.

  • Data Analysis: The HDAC activity is inversely proportional to the signal. Calculate the percent inhibition for each concentration of OHA and determine the IC50 value.

Visualizations

HDAC_Inhibition_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factors_Inactive Inactive Transcription Factors Signaling_Cascade->Transcription_Factors_Inactive Activates Transcription_Factors_Active Active Transcription Factors Transcription_Factors_Inactive->Transcription_Factors_Active Phosphorylation HAT HAT Transcription_Factors_Active->HAT Recruits DNA DNA Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Histones Acetylation HDAC HDAC HDAC->Acetylated_Histones Deacetylation Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes Deacetylated_Histones->Gene_Transcription Represses OHA Octanohydroxamic Acid (OHA) OHA->HDAC Inhibits Experimental_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Add Assay Buffer, Inhibitor, and Enzyme A->D B Prepare Diluted HDAC Enzyme B->D C Prepare Assay Plate (96-well) C->D E Initiate Reaction with Fluorogenic Substrate D->E F Incubate at 37°C E->F G Stop Reaction & Add Developer Solution F->G H Measure Fluorescence G->H I Subtract Background H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Application Notes and Protocols for Octanohydroxamic Acid in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octanohydroxamic acid (OHA) as a chelating agent for the removal of heavy metals from industrial wastewater. The information is based on existing research into the chelating properties of hydroxamic acids and their applications in related fields such as mineral flotation.

Introduction to this compound in Wastewater Treatment

This compound (C₈H₁₇NO₂) is an organic compound featuring a hydroxamic acid functional group (-CONHOH). This functional group imparts strong metal-chelating properties, making OHA a versatile molecule for various industrial applications, including as a flotation collector in mining and, pertinent to this document, as a treatment agent for heavy metal-laden wastewater. Its ability to form stable, five-membered ring complexes with a variety of metal ions is the primary mechanism behind its efficacy in environmental remediation.

Mechanism of Action: Chelation of Heavy Metal Ions

The primary mechanism by which this compound facilitates the removal of heavy metals from wastewater is chelation. The hydroxamic acid group can deprotonate, and the resulting oxygen and nitrogen atoms act as bidentate ligands, donating electron pairs to a metal ion to form a stable chelate ring structure. This process effectively sequesters dissolved metal ions into a solid, precipitatable form.

ChelationMechanism cluster_reactants Reactants cluster_process Process cluster_products Products OHA This compound (OHA) Chelation Chelation OHA->Chelation MetalIon Divalent Metal Ion (M²⁺) MetalIon->Chelation Complex Stable Metal-OHA Complex (Precipitate) Chelation->Complex Protons 2H⁺ Chelation->Protons

Caption: Chelation of a metal ion by this compound.

Applications in Wastewater Treatment

This compound is particularly effective in treating industrial effluents containing dissolved heavy metals. Its strong affinity for a range of metal ions makes it a promising agent for wastewaters from industries such as mining, electroplating, and battery manufacturing.

Key applications include:

  • Heavy Metal Removal: OHA can be used to precipitate a variety of heavy metals, including but not limited to copper (Cu²⁺), lead (Pb²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and iron (Fe³⁺).

  • Selective Precipitation/Flotation: By carefully controlling process parameters such as pH, it may be possible to selectively remove certain metals from a mixed-metal wastewater stream, a principle widely applied in mineral flotation.

Quantitative Data on Performance

While extensive quantitative data for this compound in direct wastewater treatment is limited in publicly available literature, valuable insights can be drawn from studies on closely related poly(hydroxamic acid) ligands and from the well-documented use of OHA in mineral flotation.

The following table summarizes the adsorption performance of a waste fiber-based poly(hydroxamic acid) ligand for various heavy metals, demonstrating the high efficiency of the hydroxamic acid functional group.

Table 1: Adsorption Performance of a Poly(hydroxamic acid) Ligand at pH 6

Metal IonAdsorption Capacity (mg/g)Removal Efficiency from Industrial Wastewater
Copper (Cu²⁺)346.790-99%
Cobalt (Co²⁺)315.090-99%
Chromium (Cr³⁺)227.690-99%
Nickel (Ni²⁺)181.490-99%

Note: The data above is for a poly(hydroxamic acid) ligand, which contains the same active functional group as this compound and serves as a strong indicator of OHA's potential performance.

Research in mineral flotation provides guidance on the optimal conditions for the interaction of this compound with metal ions.

Table 2: Optimal Conditions for this compound Interaction with Metal-Bearing Minerals (from Flotation Studies)

Mineral (Metal)Optimal pH RangeOHA Concentration (mg/L)Reference
Cassiterite (Sn)~1050
Bastnaesite (Ce)8-9Not specified
General Oxide OresBelow 1050-500 g/tonne of ore

Experimental Protocols

The following is a detailed protocol for a batch adsorption experiment to determine the efficacy of this compound for heavy metal removal from a synthetic or real wastewater sample. This protocol is adapted from methodologies used for studying poly(hydroxamic acid) adsorbents.

Materials and Reagents
  • This compound (OHA)

  • Stock solutions (e.g., 1000 ppm) of target heavy metals (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, ZnSO₄·7H₂O)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers (250 mL)

  • Magnetic stirrer or orbital shaker

  • pH meter

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for metal analysis

Preparation of Solutions
  • OHA Solution: Prepare a stock solution of OHA (e.g., 1 g/L) by dissolving a known mass of OHA in a specific volume of deionized water. Sonication may be required to aid dissolution.

  • Wastewater Samples: Prepare synthetic wastewater samples by diluting the metal stock solutions to the desired initial concentrations (e.g., 10-100 ppm) in deionized water. For real wastewater, use the sample as is after characterizing its initial metal concentrations.

Batch Adsorption Procedure
  • Sample Preparation: Add a fixed volume of the wastewater sample (e.g., 100 mL) to a series of conical flasks.

  • pH Adjustment: Adjust the pH of the solution in each flask to the desired value (e.g., testing a range from pH 4 to 10) using 0.1 M HCl or 0.1 M NaOH.

  • OHA Addition: Add a specific volume of the OHA stock solution to each flask to achieve the desired OHA concentration (e.g., testing a range from 10 to 200 mg/L).

  • Agitation: Place the flasks on a magnetic stirrer or orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 2 hours) at room temperature.

  • Sample Collection and Filtration: After the agitation period, withdraw a sample from each flask and immediately filter it through a 0.45 µm syringe filter to remove the precipitated metal-OHA complexes.

  • Analysis: Analyze the filtrate for the final concentration of the target heavy metal(s) using ICP-OES or AAS.

Data Analysis

Calculate the removal efficiency (%) and the adsorption capacity (qₑ, in mg/g if OHA is considered the adsorbent) using the following equations:

  • Removal Efficiency (%) = [ (C₀ - Cₑ) / C₀ ] * 100

  • Adsorption Capacity (qₑ) = [ (C₀ - Cₑ) * V ] / m

Where:

  • C₀ = Initial metal concentration (mg/L)

  • Cₑ = Equilibrium metal concentration (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of OHA added (g)

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_oha Prepare OHA Stock Solution add_oha Add OHA Solution prep_oha->add_oha prep_ww Prepare Wastewater (Synthetic or Real) add_ww Add Wastewater to Flasks prep_ww->add_ww adjust_ph Adjust pH add_ww->adjust_ph adjust_ph->add_oha agitate Agitate for Set Contact Time add_oha->agitate filter Filter Sample agitate->filter analyze Analyze Filtrate for Metal Concentration (ICP-OES/AAS) filter->analyze calculate Calculate Removal Efficiency & Adsorption Capacity analyze->calculate

Caption: Experimental workflow for a batch adsorption study.

Logical Relationships of OHA Applications

This compound's utility stems from its fundamental chemical properties, which lend themselves to various applications, primarily in extractive metallurgy and environmental remediation.

OHA_Applications OHA This compound Chelating Strong Metal Chelating Agent OHA->Chelating Wastewater Wastewater Treatment Chelating->Wastewater Flotation Mineral Flotation (Collector) Chelating->Flotation HeavyMetals Heavy Metal Removal Wastewater->HeavyMetals SelectivePrecip Selective Precipitation Wastewater->SelectivePrecip OxideMinerals Oxide Mineral Separation Flotation->OxideMinerals RareEarths Rare Earth Element Recovery Flotation->RareEarths

Caption: Logical relationships of OHA's properties and applications.

Conclusion

This compound shows significant promise as a chemical agent for the treatment of heavy metal-contaminated industrial wastewater due to its potent chelating capabilities. While further research is needed to establish comprehensive quantitative data and optimize treatment protocols for various types of effluents, the principles demonstrated in mineral flotation and studies with analogous poly(hydroxamic acid) ligands provide a strong foundation for its application in environmental remediation. The experimental protocol provided herein offers a starting point for researchers to evaluate the effectiveness of OHA for their specific wastewater treatment challenges.

Application Notes and Protocols for Octanohydroxamic Acid as a Corrosion Inhibitor in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanohydroxamic acid (OHA) is an organic compound with the formula C₈H₁₇NO₂. It belongs to the family of hydroxamic acids, which are known for their strong metal-chelating properties. This characteristic makes OHA a person of interest as a corrosion inhibitor in various industrial applications, particularly in the oil and gas industry and water treatment systems.[1][2] OHA mitigates corrosion by adsorbing onto the metal surface and forming a protective film, thus preventing the corrosive agents from reaching the metal.[3][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective barrier on the metal surface. This process involves the adsorption of the OHA molecule onto the metal, followed by the formation of a complex with the metal ions. The hydroxamic acid functional group (-CONHOH) is the active component in this process. The oxygen and nitrogen atoms in this group have lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, forming coordinate bonds. This chelation process results in a stable, insoluble complex that adheres to the metal surface, creating a hydrophobic layer that repels water and other corrosive species.[3][4]

G H2O H₂O Metal Metal (e.g., Fe) H2O->Metal Corrosion O2 O₂ O2->Metal Cl Cl⁻ Cl->Metal OHA Octanohydroxamic Acid (OHA) Metal->OHA Adsorption & Chelation ProtectiveLayer Protective OHA-Metal Complex Film OHA->ProtectiveLayer Forms

Caption: Mechanism of corrosion inhibition by this compound.

Data Presentation

The following tables summarize the performance of sodium octanoate, a compound structurally similar to this compound, as a corrosion inhibitor for steel in a cooling water environment. This data is derived from potentiodynamic polarization studies and provides an indication of the potential effectiveness of this compound.

Table 1: Potentiodynamic Polarization Data for Steel in the Presence of Sodium Octanoate and Zinc Salts [5][6]

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank (Tap Water)-51113.0-
200 ppm Sodium Octanoate-5727.542.3
300 ppm Sodium Octanoate-5905.260.0
200 ppm Sodium Octanoate + 10 ppm Zn²⁺ (as Zn(NO₃)₂)-1000.596.2
200 ppm Sodium Octanoate + 20 ppm Zn²⁺ (as Zn(NO₃)₂)+500.2598.1
300 ppm Sodium Octanoate + 10 ppm Zn²⁺ (as Zn(NO₃)₂)-1500.298.5
300 ppm Sodium Octanoate + 20 ppm Zn²⁺ (as Zn(NO₃)₂)+6740.199.2

Note: The inhibition efficiency (IE%) was calculated using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.[1][7][8]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product hydroxylamine Hydroxylamine Hydrochloride mixing Mix Reactants hydroxylamine->mixing methyl_caprylate Methyl Caprylate methyl_caprylate->mixing base Base (e.g., KOH or CaO) base->mixing solvent Solvent (e.g., Methanol) solvent->mixing heating Heat (30-60°C) mixing->heating solvent_removal Solvent Removal heating->solvent_removal acidification Acidification (HCl) to pH 3-4 solvent_removal->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying OHA_product This compound drying->OHA_product

Caption: General workflow for the synthesis of this compound.

Materials:

  • Hydroxylamine hydrochloride

  • Methyl caprylate

  • Potassium hydroxide (KOH) or Calcium oxide (CaO)[7][8]

  • Methanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve hydroxylamine hydrochloride in methanol in a reaction vessel.

  • Under stirring and cooling (0-10°C), slowly add the base (e.g., KOH or CaO) to the solution.[7][8]

  • Add methyl caprylate to the reaction mixture.

  • Heat the mixture to 30-60°C and maintain for 2-6 hours.[7][8]

  • After the reaction is complete, remove the methanol by distillation.

  • Cool the remaining mixture and acidify with hydrochloric acid to a pH of 3-4.[7][8]

  • A white solid of this compound will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Corrosion Inhibition Test Protocols

The following are standard methods for evaluating the performance of corrosion inhibitors.

1. Weight Loss Method

This method determines the corrosion rate by measuring the loss in weight of a metal coupon after exposure to a corrosive environment with and without the inhibitor.

G A Prepare & Weigh Metal Coupon B Immerse in Corrosive Medium (with and without OHA) A->B C Expose for a Defined Period B->C D Remove, Clean, & Dry Coupon C->D E Reweigh Coupon D->E F Calculate Weight Loss & Inhibition Efficiency E->F

Caption: Experimental workflow for the weight loss corrosion test.

Procedure:

  • Prepare metal coupons of a standard size (e.g., from mild steel).

  • Clean and polish the coupons, then accurately weigh them.

  • Immerse the coupons in the corrosive solution (e.g., 1M HCl or 3.5% NaCl solution) with and without various concentrations of this compound.

  • Maintain the test conditions (e.g., temperature, immersion time) constant.

  • After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them.

  • Reweigh the coupons and calculate the weight loss.

  • Calculate the corrosion rate and the inhibition efficiency.

2. Potentiodynamic Polarization

This electrochemical technique measures the current-potential relationship of a metal in a corrosive environment to determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).

G A Prepare Electrochemical Cell (Working, Counter, Reference Electrodes) B Immerse Electrodes in Corrosive Medium (with and without OHA) A->B C Allow Open Circuit Potential (OCP) to Stabilize B->C D Apply a Potential Scan C->D E Record Current Response D->E F Plot Tafel Curves & Determine Corrosion Parameters E->F

Caption: Experimental workflow for potentiodynamic polarization.

Procedure:

  • Set up a three-electrode electrochemical cell with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Fill the cell with the corrosive solution containing different concentrations of this compound.

  • Allow the open-circuit potential (OCP) to stabilize.

  • Apply a potential scan over a defined range around the OCP.

  • Record the resulting current density.

  • Plot the logarithm of the current density versus the potential (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency from the icorr values.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.

G A Prepare Electrochemical Cell (as in Potentiodynamic Polarization) B Immerse Electrodes in Corrosive Medium (with and without OHA) A->B C Allow OCP to Stabilize B->C D Apply a Small Amplitude AC Signal over a Range of Frequencies C->D E Measure the Impedance Response D->E F Plot Nyquist & Bode Plots and Model with Equivalent Circuits E->F

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.

Procedure:

  • Use the same three-electrode setup as for potentiodynamic polarization.

  • After the OCP has stabilized, apply a small amplitude sinusoidal voltage (or current) signal over a wide range of frequencies.

  • Measure the impedance of the system at each frequency.

  • Represent the data as Nyquist and Bode plots.

  • Analyze the plots using equivalent electrical circuit models to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective inhibition.

  • Calculate the inhibition efficiency from the Rct values.

Conclusion

This compound shows significant promise as a corrosion inhibitor for industrial applications. Its ability to form a stable, protective film on metal surfaces makes it an effective barrier against corrosive agents. The provided protocols offer standardized methods for the synthesis of OHA and the comprehensive evaluation of its performance as a corrosion inhibitor. Further research to gather more extensive quantitative data on OHA's performance under a wider range of industrial conditions is encouraged.

References

Application Notes and Protocols for Octanohydroxamic Acid in Mineral Flotation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octanohydroxamic acid (OHA), with the chemical formula C₈H₁₇NO₂, is a versatile and highly effective chelating collector used extensively in the froth flotation of various minerals[1][2]. Its molecular structure contains a hydrophilic functional group (-CONHOH) and a hydrophobic octyl chain. The nitrogen and oxygen atoms in the functional group act as coordination atoms, allowing OHA to form stable five-membered chelate rings with metal ions on the surface of target minerals[1][3][4]. This process, known as chemisorption, renders the mineral surface hydrophobic, facilitating its attachment to air bubbles and subsequent recovery in the froth layer[5][6]. OHA is particularly valued for its selectivity in separating valuable minerals from gangue materials, especially for oxide, semi-soluble, and rare earth minerals[1][5][7].

Primary Applications

This compound is a proven collector for a wide range of minerals, demonstrating significant efficacy in various flotation systems. Its primary applications include:

  • Rare Earth Element (REE) Minerals: OHA is exceptionally effective for the flotation of REE-bearing minerals like bastnaesite and monazite. It shows strong selectivity, for instance, in separating bastnaesite from fluorite by forming pentacoordinate rings with Ce³⁺ ions on the bastnaesite surface[1]. The addition of activators such as Fe³⁺ ions can significantly enhance recovery rates for minerals like monazite[1][8].

  • Copper Minerals: As a hydroxamate surfactant, OHA serves as an efficient collector for copper oxide minerals, such as malachite and chrysocolla, which do not respond well to traditional sulphide collectors[3][9][10]. It enables selective copper recovery while maintaining high concentrate grades[1].

  • Tin, Tungsten, and Manganese Minerals: OHA is utilized as a selective collector for fine wolframite (tungsten), cassiterite (tin), and rhodochrosite (manganese) flotation[1][4][6]. It effectively separates these valuable minerals from silicate gangue materials like quartz[1][11].

  • Other Oxide Minerals: The application of OHA extends to other oxide minerals, including ilmenite and rutile, often in conjunction with activators like lead ions to improve flotation performance[4][12].

Quantitative Data Summary

The operational parameters for OHA in mineral flotation are dependent on the ore type, mineral composition, and specific process conditions. The following tables summarize key quantitative data from various studies.

Table 1: Typical Dosage and pH Conditions for this compound

MineralCollector SystemDosageOptimal pH RangeReference
General Ore TypesOHA50-200 g/tVaries[1]
CassiteriteOHA50 mg/L~10[6]
Malachite/QuartzBPHA*60 mg/LLow alkali[11]
WolframiteOctyl hydroxamateNot specified6 - 8[4]
BastnaesiteSalicylhydroxamic acid**5x10⁻⁴ mol/L7 - 10[6]
SmithsoniteNaOL/BHA***Not specified9 - 10.5[13][14]

* Phenylpropionichydroxamic acid, a modified hydroxamic acid. ** Aromatic hydroxamic acid, indicative of general performance for the class. *** Benzohydroxamic acid, another hydroxamic acid, used in a mixed system.

Table 2: Flotation Recovery Rates with this compound

MineralCollector SystemRecovery RateConditionsReference
MonaziteOHA + Fe³⁺ additionup to 72.65%Not specified[1]
BastnaesiteOHA + Sodium Oleate94-97%Not specified[15]
CassiteriteOHA91.79%50 mg/L OHA, pH ~10[6]
WolframiteOctyl hydroxamate77.3%Optimal pH 6-8[4]
PerovskiteOctyl hydroxamic acid + Pb²⁺79.62%pH 6.5[6]

Mechanism of Action and Experimental Protocols

Mechanism of Collector Adsorption

The collecting action of this compound is primarily due to chemisorption onto the mineral surface. The hydroxamate functional group (-CONHOH) deprotonates to form a hydroxamate anion. This anion then chelates with metal cations (Mⁿ⁺) on the mineral surface, forming a stable, five-membered ring structure. This reaction creates a hydrophobic metal-hydroxamate complex on the mineral, which promotes attachment to air bubbles.

cluster_0 Aqueous Phase cluster_1 Mineral Surface OHA_mol This compound (R-CO-NHOH) OHA_anion Hydroxamate Anion (R-CO-NHO⁻) OHA_mol->OHA_anion Deprotonation H_ion H⁺ OHA_anion->H_ion Mineral Mineral Surface with Metal Cation (Mⁿ⁺) OHA_anion->Mineral Chemisorption (Chelation) Complex Hydrophobic Metal-Hydroxamate Surface Complex Mineral->Complex Surface Reaction

Caption: Chemisorption mechanism of this compound on a mineral surface.

Standard Laboratory Flotation Protocol

This protocol outlines a general procedure for a bench-scale flotation experiment to evaluate the effectiveness of this compound as a collector. Adjustments to parameters such as conditioning time, dosage, and pH will be necessary based on the specific ore being tested.

Materials and Reagents:

  • Representative mineral sample, ground to a suitable particle size (e.g., -150 +38 µm)[9][11].

  • This compound (OHA) stock solution.

  • pH modifiers: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions[8].

  • Frother (e.g., Methyl Isobutyl Carbinol - MIBC)[11].

  • Activator solution if required (e.g., FeCl₃, Pb(NO₃)₂)[8][16].

  • Laboratory flotation cell (e.g., 1.5 L Denver cell)[9].

  • Distilled water.

Procedure:

  • Pulp Preparation: Place a measured amount of the ground mineral sample (e.g., 10 g of malachite mixed with 90 g of quartz) into the flotation cell[9]. Add a specific volume of distilled water to achieve the desired pulp density.

  • pH Adjustment: Start the impeller (e.g., at 1200 rpm) and measure the natural pH of the slurry. Adjust the pH to the target value using HCl or NaOH solutions and allow it to stabilize for 1-2 minutes[11].

  • (Optional) Activator Conditioning: If an activator is used, add the required dosage of the activator solution to the pulp and condition for a set period (e.g., 3-5 minutes).

  • Collector Conditioning: Add the specified dosage of the this compound solution to the cell. Condition the pulp for a sufficient time (e.g., 3-5 minutes) to allow for collector adsorption onto the mineral surfaces[11].

  • Frother Conditioning: Add the frother (e.g., 2 drops of F150 or a specific concentration of MIBC) and condition for a shorter period (e.g., 1-2 minutes)[9][11].

  • Flotation: Introduce air into the cell at a controlled rate (e.g., 5.6 L/min) to generate a stable froth[9]. Collect the froth (concentrate) for a predetermined time (e.g., 5 minutes)[11].

  • Product Handling: Collect the froth concentrate and the remaining tailings separately.

  • Analysis: Dry, weigh, and analyze the concentrate and tailings to determine the recovery and grade of the target mineral.

Caption: Generalized workflow for a laboratory-scale mineral flotation experiment.

References

Application Notes & Protocols for the Spectrophotometric Quantification of Octanohydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Octanohydroxamic acid (OHA), also known as caprylhydroxamic acid, is an organic compound with a growing range of applications, notably as a chelating agent, antifungal agent, and preservative in cosmetic and pharmaceutical formulations.[1][2][3] Its efficacy is often linked to its ability to selectively chelate metal ions, such as Fe³⁺, which is essential for microbial growth.[1] This characteristic underpins a straightforward and accessible spectrophotometric method for its quantitative determination.

The principle of this method is based on the reaction between the hydroxamic acid functional group of OHA and ferric ions (Fe³⁺) in an acidic solution. This reaction forms a stable, colored ferric-hydroxamate complex, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.[4][5] The intensity of the color, measured as absorbance, is directly proportional to the concentration of this compound in the sample, in accordance with the Beer-Lambert Law. This allows for reliable quantification using a standard UV-Vis spectrophotometer.

Principle of the Method

The quantitative analysis of this compound via spectrophotometry relies on the formation of a distinctively colored coordination complex with ferric chloride (FeCl₃). In an acidic environment, the hydroxamic acid moiety (-CONHOH) of the OHA molecule chelates the ferric iron (Fe³⁺), resulting in a reddish-brown or purple soluble complex.[5] The optimal wavelength for measuring the absorbance of this complex is typically in the range of 500-530 nm.

An alternative approach involves the measurement of a decrease in absorbance of a pre-formed colored complex. For instance, a method has been described where the addition of this compound to a blue solution of 3,3',5,5'-tetramethylbenzidine and Fe³⁺ leads to a reduction in color intensity at 656 nm as OHA chelates the Fe³⁺.[1]

This document will focus on the direct colorimetric method involving the formation of the ferric-hydroxamate complex.

Experimental Protocols

  • This compound (analytical standard, ≥99% purity)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol (HPLC grade)

  • Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

Stock Solution of this compound (1000 µg/mL):

  • Accurately weigh 100 mg of this compound.

  • Transfer the weighed OHA into a 100 mL volumetric flask.

  • Dissolve the OHA in a small amount of methanol.

  • Bring the solution to volume with deionized water and mix thoroughly.

  • Store the stock solution in a cool, dark place.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with deionized water.

  • For a calibration curve in the range of 10-100 µg/mL, pipette the required volumes of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with deionized water.

Ferric Chloride Reagent (0.1 M):

  • Accurately weigh 2.70 g of ferric chloride hexahydrate (FeCl₃·6H₂O).

  • Dissolve in a 100 mL volumetric flask containing approximately 50 mL of deionized water.

  • Add 1 mL of concentrated hydrochloric acid to prevent the hydrolysis of the ferric salt.

  • Bring the solution to volume with deionized water and mix well.

The preparation of the sample will depend on its matrix.

  • For cosmetic or pharmaceutical formulations:

    • Accurately weigh a known amount of the sample.

    • Disperse or dissolve the sample in a suitable solvent system (e.g., methanol-water mixture) to extract the this compound.

    • Centrifuge or filter the mixture to remove any insoluble excipients.

    • Dilute the resulting solution with deionized water to a concentration that falls within the linear range of the calibration curve.

  • Pipette a known volume (e.g., 1 mL) of each working standard solution and the prepared sample solution into separate test tubes or small flasks.

  • To each tube, add a specific volume of the ferric chloride reagent (e.g., 0.5 mL).

  • Add a specific volume of dilute hydrochloric acid to maintain an acidic pH.

  • Bring the final volume to a constant value (e.g., 5 mL) with deionized water and mix thoroughly.

  • Allow the color to develop for a specified time (e.g., 15 minutes) at room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution from 400 to 700 nm. The λmax is typically around 525 nm.[4]

  • Use a reagent blank (containing all reagents except the this compound) to zero the spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linearity.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve or by using the regression equation.

  • Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

Quantitative Data

The following table summarizes the key quantitative parameters for the spectrophotometric determination of hydroxamic acids.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)~525 nm[4]
Linearity Range0 - 120 mg/L[4]
Correlation Coefficient (R²)> 0.999[4]
Limit of Detection (LOD)0.02 mmol/L[1]

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_stock Prepare OHA Stock Solution prep_standards Prepare Working Standard Solutions prep_stock->prep_standards prep_sample Prepare Sample Solution mix_react Mix Sample/Standard with Reagents prep_reagent Prepare Ferric Chloride Reagent color_dev Color Development mix_react->color_dev measure_abs Measure Absorbance at λmax color_dev->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve regression Linear Regression (y = mx + c) cal_curve->regression calc_conc Calculate Sample Concentration regression->calc_conc

Caption: Experimental workflow for the spectrophotometric quantification of this compound.

logical_relationship OHA Octanohydroxamic Acid (OHA) Complex Colored Ferric-Hydroxamate Complex OHA->Complex Chelates Fe3 Ferric Ions (Fe³⁺) Fe3->Complex Absorbance Absorbance at λmax Complex->Absorbance Proportional to Concentration OHA Concentration Absorbance->Concentration Determines

Caption: Logical relationship of the colorimetric reaction for OHA detection.

Interferences

Potential interferences in this method include any substances present in the sample matrix that can also form colored complexes with ferric ions or that absorb light at the analytical wavelength. These may include other chelating agents, phenolic compounds, or compounds with enol groups. Sample preparation steps, such as extraction and dilution, can help to minimize the impact of these interfering substances. It is also advisable to analyze a matrix blank (a sample without this compound) to assess the background absorbance.

Conclusion

The spectrophotometric method based on the ferric-hydroxamate complex formation is a simple, rapid, and cost-effective technique for the quantitative determination of this compound.[4] Its accessibility makes it suitable for routine quality control in both research and industrial settings. Proper validation of the method, including the assessment of linearity, accuracy, and precision, is essential for obtaining reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octanohydroxamic Acid (OHA) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Octanohydroxamic acid (OHA) in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing OHA concentrations.

Problem Potential Cause Recommended Solution
High Cell Toxicity / Low Viability at Expected Active Concentrations 1. OHA concentration is too high for the specific cell line. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of OHA stock or media.1. Perform a dose-response curve starting from a lower concentration range (e.g., 1 µM - 100 µM). 2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. 3. Use sterile filtering for the stock solution and fresh, sterile media.
No Observable Effect on Target Pathway (e.g., HDAC inhibition) 1. OHA concentration is too low. 2. Poor cell permeability or rapid efflux of OHA.[1] 3. Incorrect assay timing (effect may be time-dependent). 4. OHA stock solution has degraded.1. Increase the concentration of OHA. Confirm the lack of effect with a positive control for the assay. 2. Increase incubation time. While prodrugs can improve uptake, this is an advanced solution.[1] 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period. 4. Prepare a fresh stock solution. OHA stock solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[2][3]
Precipitation or Cloudiness in Culture Media 1. OHA has low aqueous solubility.[4] 2. OHA concentration exceeds its solubility limit in the media. 3. Interaction with media components.1. Ensure the OHA stock is fully dissolved in a suitable solvent like DMSO before diluting into aqueous media.[2] 2. Do not add the concentrated stock directly to the full volume of media. Pre-dilute the stock in a smaller volume of media before the final dilution. 3. Use chemically defined media where possible to reduce variability.[5]
Inconsistent Results Between Experiments 1. Variability in cell seeding density. 2. Inconsistent OHA stock solution preparation or storage. 3. Fluctuation in incubation conditions (CO₂, temperature, humidity). 4. Cell line passage number is too high, leading to phenotypic drift.1. Use a consistent cell seeding protocol and ensure a uniform monolayer before treatment. 2. Prepare a large batch of OHA stock, aliquot, and store properly. Use a fresh aliquot for each experiment.[3] 3. Calibrate and monitor incubator settings regularly. 4. Use cells within a consistent and low passage number range for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound belongs to the hydroxamic acid class of compounds, which are well-established as inhibitors of zinc-dependent enzymes.[6] A primary mechanism is the inhibition of Histone Deacetylases (HDACs).[7][8] By inhibiting HDACs, OHA can lead to the hyperacetylation of histone proteins, which alters chromatin structure and modulates gene expression.[9]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Histone Tail (Lysine) Chromatin_C Condensed Chromatin (Gene Silencing) Histone->Chromatin_C leads to Chromatin_O Open Chromatin (Gene Transcription) Histone->Chromatin_O leads to DNA DNA HDAC HDAC Enzyme Acetyl Acetyl Group HDAC->Acetyl Removes Acetyl->Histone Acetylation OHA This compound (OHA) OHA->HDAC

Caption: OHA inhibits HDAC enzymes, promoting histone hyperacetylation.

Q2: How should I prepare and store OHA stock solutions? A2: OHA has high solubility in DMSO (up to 200 mg/mL) but is poorly soluble in water.[2][4] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Gently warm or use an ultrasonic bath if needed to ensure it is fully dissolved.[2] Store the stock in small, single-use aliquots at -20°C or -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What is a good starting concentration range for my experiments? A3: The optimal concentration is highly cell-line dependent. For initial screening, a broad logarithmic dose range is recommended, for example, from 0.1 µM to 100 µM. Some studies have used concentrations up to 1.0 mM, but cytotoxicity is a common issue at higher concentrations.[1] Always perform a dose-response experiment to determine the IC50 (inhibitory concentration) or EC50 (effective concentration) for your specific assay and cell line.

Q4: How can I distinguish between true biological effects and off-target toxicity? A4: This is a critical aspect of drug development.[10] To differentiate, you can:

  • Use multiple assays: Confirm the effect by measuring different downstream markers of the target pathway.

  • Employ a rescue experiment: If possible, overexpress the target protein (e.g., a specific HDAC) to see if it reverses the effect of OHA.

  • Use structurally different inhibitors: Test other known HDAC inhibitors to see if they produce a similar phenotype.

  • CRISPR/Cas9 Knockout: In target-knockout cells, the on-target effects of the drug should be diminished, while off-target effects would persist.[10]

Experimental Protocols

Protocol 1: Preparation of OHA Stock Solution
  • Objective: To prepare a sterile, high-concentration stock solution of OHA.

  • Materials:

    • This compound powder (MW: 159.23 g/mol )

    • Anhydrous DMSO

    • Sterile, conical microcentrifuge tubes or cryovials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of OHA powder. For a 100 mM stock, weigh 15.92 mg of OHA.

    • Add the appropriate volume of DMSO to achieve the final concentration. For 15.92 mg, add 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming (37°C).

    • (Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes.

    • Label clearly and store at -20°C or -80°C.

Protocol 2: Determining Optimal OHA Concentration via Dose-Response and Cytotoxicity Assay
  • Objective: To determine the effective concentration range of OHA and its associated cytotoxicity in a specific cell line.

  • Materials:

    • Cells of interest in culture

    • Complete cell culture medium

    • 96-well clear, flat-bottom plates

    • OHA stock solution (from Protocol 1)

    • Cell viability reagent (e.g., MTT, Resazurin, or LDH release assay kit)

  • Procedure:

Caption: Workflow for optimizing OHA concentration in cell-based assays.

Troubleshooting Logic Diagram

If your experiment fails, use this decision tree to diagnose the potential issue.

Troubleshooting_Logic problem problem question question solution solution check check start Experiment Failed p1 High Cytotoxicity Even at Low Conc. start->p1 p2 No Target Effect Observed start->p2 q1 Is Vehicle Control Also Toxic? p1->q1 q3 Is Positive Control for Assay Working? p2->q3 s1 Lower DMSO Conc. (<0.5%) q1->s1 Yes c1 Check Cell Health & Passage Number q1->c1 No q2 Is OHA Stock Precipitated? s2 Run Wider Dose-Response q2->s2 No s3 Prepare Fresh OHA Stock q2->s3 Yes q4 Was Incubation Time Sufficient? q3->q4 Yes s4 Troubleshoot Assay Protocol/Reagents q3->s4 No s5 Increase OHA Concentration q4->s5 Yes s6 Perform Time-Course Experiment q4->s6 No c1->q2

Caption: A decision tree for troubleshooting common OHA assay issues.

References

Octanohydroxamic acid stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octanohydroxamic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as Caprylhydroxamic acid (CHA), is an organic compound with the chemical formula C8H17NO2.[1] It functions as a versatile chelating agent, forming stable complexes with metal ions, particularly transition metals.[2] This property makes it valuable in various fields, including:

  • Pharmaceuticals: It is researched for its potential as an enzyme inhibitor (e.g., urease and metalloenzymes) and as a precursor for bioactive compounds.[2][3]

  • Cosmetics: Used as a preservative alternative in "preservative-free" formulations due to its antibacterial and antifungal properties, especially at a neutral pH.[4]

  • Industrial Applications: Employed as a corrosion inhibitor, a flotation agent in mining, and for heavy metal removal in water treatment.[5]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, presence of metal ions, and exposure to light. It is generally stable under normal environmental conditions but can degrade under more extreme conditions. In biological matrices like plasma, enzymatic activity is a major factor.[6][7]

Q3: What is the main degradation pathway for this compound in an aqueous environment?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The amide bond is susceptible to cleavage, especially under acidic or basic conditions.

Q4: What are the expected degradation products of this compound hydrolysis?

A4: The hydrolysis of this compound yields octanoic acid and hydroxylamine. The formation of hydroxylamine is a critical consideration in safety assessments, particularly in formulations outside the pH 5-8 range.

Q5: How does pH impact the stability of this compound solutions?

A5: this compound exhibits its greatest stability in the neutral pH range. It is not expected to significantly hydrolyze in aqueous solutions with a pH between 4 and 9. However, hydrolysis is more likely to occur at high (pH > 8) or low (pH < 5) pH levels.

Q6: What are the recommended storage conditions for this compound and its aqueous solutions?

A6:

  • Solid Form: The solid compound should be stored in a well-closed container in a cool, dry, and ventilated place, protected from light and heat.[4][5]

  • Stock Solutions: For long-term stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[8]

Q7: How can the degradation of this compound be monitored during an experiment?

A7: The degradation can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[2] Other methods include spectrophotometry and mass spectrometry (MS) to identify and quantify the parent compound and its degradation products.[9]

Troubleshooting Guide

Problem: My this compound solution is showing unexpectedly rapid degradation.

  • Possible Cause 1: Incorrect pH. Verify the pH of your aqueous solution. Stability is significantly reduced outside the optimal pH 5-8 range.

  • Possible Cause 2: Presence of Metal Ions. As a strong chelating agent, this compound can react with transition metals, which may catalyze degradation. Use high-purity water and avoid metal containers or spatulas if possible.

  • Possible Cause 3: High Temperature or Light Exposure. Ensure your solutions are not exposed to high temperatures or direct light for extended periods.[5] Store solutions in a cool, dark place when not in use.

  • Possible Cause 4 (Biological Samples): Enzymatic Degradation. If working with plasma or tissue homogenates, degradation may be mediated by enzymes like arylesterases and carboxylesterases.[6][7] Experiments should be conducted at low temperatures (e.g., on ice) to minimize enzymatic activity, and stability in the biological matrix should be characterized.

Problem: I am observing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Degradation Products. The primary degradation products are octanoic acid and hydroxylamine. Depending on your detection method and wavelength, you may be observing these compounds. Run standards of the expected degradants to confirm their retention times.

  • Possible Cause 2: Secondary Degradants. Under harsh stress conditions (e.g., strong acid/base, high heat), secondary degradation products may form.[10]

  • Possible Cause 3: Impurities. The unexpected peaks could be impurities from the starting material or contaminants from your solvents or equipment. Run a blank (solvent only) and analyze your stock material to rule this out.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [2]
Appearance White to off-white crystalline solid[2][4]
Melting Point 78 - 81 °C[2][3]
Water Solubility 1.55 g/L (at 23°C)[4]
pKa 9.56 (Predicted)[3]

Table 2: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityNotesReference
pH Stable between pH 4-9. Degradation increases at pH < 5 and pH > 8.Hydrolysis to octanoic acid and hydroxylamine.
Temperature Stable at room temperature. Degradation increases with heat.Recommended storage for solutions is frozen.[5][8]
Light Potential for photodegradation.Solutions should be protected from light.[5]
Metal Ions Forms strong complexes, which may affect stability.Reaction is almost instantaneous with oxidized transition metals.
Enzymes (in plasma) Degraded by arylesterases and carboxylesterases.A key factor for in-vitro and in-vivo stability.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solutions

Forced degradation studies are essential for developing stability-indicating methods.[11] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products can be reliably detected.[12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions: (Perform each in triplicate)

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration (e.g., 100 µg/mL). Incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration. Incubate at room temperature, collecting samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis may be faster. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H2O2) to the target concentration. Keep at room temperature and protect from light. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Dilute the stock solution with high-purity water to the target concentration. Incubate at a high temperature (e.g., 70°C). Collect samples at various time points. Also, test the solid compound for thermal degradation.

  • Photolytic Degradation: Place a solution (in a quartz cuvette or other UV-transparent vessel) and a sample of the solid powder under a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil in the same location to differentiate thermal from photolytic degradation.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method (see Protocol 2).

  • Check for peak purity of the parent compound and separate all degradants. A mass balance analysis should be performed to account for the loss of the parent drug.[14]

Protocol 2: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes to elute all components, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a low UV wavelength (e.g., 210 nm) where the hydroxamic acid moiety absorbs.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method must be validated for specificity by demonstrating that the peaks for the parent drug and all degradation products (from the forced degradation study) are well-resolved.

  • Peak purity analysis using a DAD is essential to confirm that the main peak is free from co-eluting impurities.

Visualizations

This compound Hydrolysis Pathway parent This compound (C8H17NO2) products Octanoic Acid (C8H16O2) + Hydroxylamine (NH2OH) parent->products Hydrolysis (H2O, H+ or OH-)

Caption: Hydrolysis degradation pathway of this compound.

Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_samples hplc_analysis Analyze via Stability-Indicating HPLC-UV Method prep_samples->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity quantify Quantify Degradation (%) peak_purity->quantify identify Identify Degradants (If necessary) quantify->identify report report identify->report Final Report

Caption: Experimental workflow for assessing aqueous stability.

Factors Influencing Degradation Rate center_node This compound Degradation ph pH (High or Low) ph->center_node temp Temperature (Elevated) temp->center_node light Light Exposure (UV/Visible) light->center_node metal Metal Ions (Catalysts) metal->center_node enzyme Enzymes (e.g., Esterases) enzyme->center_node

Caption: Key factors that can accelerate degradation.

References

Troubleshooting common problems in Octanohydroxamic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Octanohydroxamic acid (OHA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with OHA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OHA)?

This compound, also known as Caprylhydroxamic acid, is an organic compound with the chemical formula C₈H₁₇NO₂.[1] It belongs to the hydroxamic acid class of molecules, which are known for their ability to chelate metal ions.[2][3] OHA is commonly used in various research and industrial applications, including as a histone deacetylase (HDAC) inhibitor, a urease inhibitor, an antifungal agent, and a flotation collector for minerals.[4]

Q2: How should I store and handle this compound?

  • Storage of Powder: Store solid OHA in a well-closed container in a cool, dry, and ventilated place, away from light and heat.[4]

  • Solution Storage: For stock solutions, it is recommended to aliquot and store at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[5]

  • pH Stability: OHA is susceptible to hydrolysis under acidic (pH < 5) or basic (pH > 8) conditions.[2][6] It is crucial to maintain a neutral pH for optimal stability in aqueous solutions. During synthesis, a pH range of 3-4 is often used for precipitation.[2][7]

Q3: In which solvents is this compound soluble?

This compound has low solubility in water (1.55 g/L at 23°C).[1] It is more readily soluble in organic solvents such as propylene glycol, glycerin, methanol, and ether.[1][2] For biological assays, it is often dissolved in 100% DMSO to create a stock solution, which is then further diluted in the appropriate assay buffer.

Troubleshooting Guides

I. Synthesis of this compound

This section addresses common issues encountered during the chemical synthesis of OHA.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure accurate weighing and molar ratios of reactants. An excess of hydroxylamine is often used. - Monitor the reaction to completion using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). - Ensure the reaction temperature is maintained within the optimal range (e.g., 30-60°C for hydroxyl oximation).[7]
Product loss during workup.- When adjusting the pH to precipitate the product, do so slowly and with cooling to maximize precipitation.[7] - Thoroughly wash the filter cake with cold water to remove impurities without dissolving the product. - Ensure all product is transferred between vessels by rinsing glassware with the appropriate solvent.[8]
Side reactions.- Control the temperature during the addition of reagents, especially when using strong bases like KOH or quick lime, to prevent unwanted side reactions.[7]
Product Impurity Incomplete removal of starting materials or byproducts.- Recrystallize the crude product from a suitable solvent like benzene to achieve higher purity. - Ensure thorough washing of the precipitated product.
Degradation of the product.- Avoid prolonged exposure to highly acidic or basic conditions during workup, as this can lead to hydrolysis of the hydroxamic acid.[6]

This is a generalized protocol based on common synthesis methods.

  • Preparation of Hydroxylamine Solution: In a reaction vessel, dissolve hydroxylamine hydrochloride in a suitable solvent system (e.g., water and ethanol). Cool the mixture to 5-10°C.

  • Base Addition: Slowly add a base (e.g., 40% KOH solution or quick lime) to the hydroxylamine solution while maintaining a low temperature (≤ 10°C) to generate free hydroxylamine in situ.[7]

  • Addition of Ester: Add methyl caprylate or ethyl octanoate to the reaction mixture.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30-60°C) for 2-6 hours, or until the starting ester is consumed as monitored by GC or TLC.[7]

  • Precipitation: Cool the reaction mixture to 0-10°C and slowly add an acid (e.g., 10% hydrochloric acid) to adjust the pH to approximately 3-4. This will cause the OHA to precipitate as a white solid.[7]

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization.

II. HDAC Inhibition Assays

This section provides troubleshooting for common issues in histone deacetylase (HDAC) inhibition assays using OHA.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Inactive HDAC enzyme.- Use freshly prepared nuclear extracts or purified enzyme. Enzyme activity can be lost upon freezing and thawing.[9] - Ensure proper storage of nuclear extracts at -80°C.[9]
Insufficient amount of HDAC enzyme.- Increase the amount of nuclear extract or purified enzyme used in the assay.
Incorrect assay procedure.- Double-check that all reagents were added in the correct order and that no steps were omitted.[9] - Ensure the incubation times and temperatures are as specified in the protocol.[9]
High Background Signal Insufficient washing.- Ensure that the wells are washed thoroughly at each washing step as per the protocol.[9]
Overdevelopment of the signal.- Reduce the incubation time with the developing solution.[9]
Inconsistent Results Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Edge effects in the microplate.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain a consistent environment across the plate.
OHA precipitation.- Ensure that the final concentration of DMSO in the assay well is low enough to keep the OHA dissolved. If precipitation is observed, adjust the dilution scheme or the final DMSO concentration.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for HDAC inhibitors can vary significantly depending on the specific HDAC isoform and the assay conditions.

HDAC InhibitorTarget HDAC Class(es)Typical IC50 Range (nM)
Trichostatin A (TSA) Class I, II1 - 20
Vorinostat (SAHA) Pan-HDAC20 - 100
Romidepsin (FK228) Class I1 - 5
Entinostat (MS-275) Class I (HDAC1, 3)100 - 500
Mocetinostat (MGCD0103) Class I, IV150 - 1000

Note: This table provides general ranges. Specific IC50 values should be determined experimentally for this compound under your specific assay conditions.

This is a generalized workflow for a typical colorimetric HDAC inhibition assay.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add OHA dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare HDAC enzyme (nuclear extract or purified) add_enzyme Add HDAC enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare HDAC substrate and other reagents add_inhibitor->add_enzyme incubate1 Incubate to allow HDAC-inhibitor interaction add_enzyme->incubate1 add_substrate Add acetylated -histone substrate incubate1->add_substrate incubate2 Incubate for deacetylation reaction add_substrate->incubate2 wash1 Wash wells to remove unbound components incubate2->wash1 add_antibody Add capture antibody that recognizes the remaining acetylated substrate wash1->add_antibody incubate3 Incubate for antibody binding add_antibody->incubate3 wash2 Wash wells to remove unbound antibody incubate3->wash2 add_developer Add developing solution (e.g., HRP-conjugated secondary antibody and substrate) wash2->add_developer incubate4 Incubate for color development add_developer->incubate4 stop_reaction Add stop solution incubate4->stop_reaction read_plate Read absorbance on a microplate reader stop_reaction->read_plate

Caption: A typical workflow for a colorimetric HDAC inhibition assay.

Signaling Pathways and Workflows

Downstream Effects of HDAC Inhibition

HDAC inhibitors, like this compound, can induce a variety of cellular responses by preventing the deacetylation of both histone and non-histone proteins. This leads to changes in gene expression and protein activity, affecting multiple signaling pathways.

HDAC_Inhibition_Pathway cluster_downstream Downstream Cellular Effects oha This compound hdac HDACs oha->hdac Inhibits acetylation Increased Acetylation (Histones & Non-Histone Proteins) hdac->acetylation Deacetylates gene_expression Altered Gene Expression acetylation->gene_expression pi3k_akt PI3K/AKT Pathway (Inhibition) acetylation->pi3k_akt Modulates mapk MAPK Pathway (Inhibition) acetylation->mapk Modulates apoptosis Apoptosis (Induction) gene_expression->apoptosis cell_cycle Cell Cycle Arrest (G1/G2-M Phase) gene_expression->cell_cycle pi3k_akt->apoptosis mapk->cell_cycle

Caption: Downstream signaling effects of HDAC inhibition by OHA.

Logical Troubleshooting Workflow

When encountering issues in your OHA experiments, a systematic approach can help identify the root cause.

Troubleshooting_Workflow rect_node rect_node start Experiment Fails (e.g., Low Yield, No Inhibition) check_reagents Are all reagents fresh and properly stored? start->check_reagents check_protocol Was the protocol followed exactly? check_reagents->check_protocol Yes reagent_issue Prepare fresh reagents. Repeat experiment. check_reagents->reagent_issue No check_equipment Is equipment calibrated and working? check_protocol->check_equipment Yes protocol_issue Review protocol steps. Identify and correct deviation. check_protocol->protocol_issue No equipment_issue Calibrate or service equipment. Repeat experiment. check_equipment->equipment_issue No consult Consult literature or technical support. check_equipment->consult Yes reagent_issue->start protocol_issue->start equipment_issue->start

Caption: A logical workflow for troubleshooting experimental failures.

References

Octanohydroxamic acid synthesis yield optimization techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of octanohydroxamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: Common starting materials include esters of octanoic acid, such as methyl caprylate or ethyl octanoate, and octanoic acid itself.[1][2][3] The choice of starting material can influence the reaction conditions and the base used.

Q2: What are the typical hydroxylamine reagents used in this synthesis?

A2: The most frequently used hydroxylamine reagents are hydroxylamine hydrochloride and hydroxylamine nitrate.[1][2][3] Free hydroxylamine can be generated in situ from these salts by using a base.[4][5]

Q3: What is the general reaction mechanism for the synthesis of this compound from an ester?

A3: The synthesis of this compound from an ester, such as methyl caprylate, involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester. This is typically carried out under basic conditions to deprotonate the hydroxylamine, increasing its nucleophilicity. The general steps are:

  • In situ formation of free hydroxylamine from its salt using a base (e.g., NaOH, KOH).

  • Nucleophilic addition of hydroxylamine to the ester's carbonyl group.

  • Elimination of the alcohol (e.g., methanol) to form the hydroxamic acid.

  • Acidification of the reaction mixture to precipitate the this compound product.[1][6]

Q4: How is the final product, this compound, typically isolated and purified?

A4: After the reaction is complete, the product is typically isolated by cooling the reaction mixture and acidifying it to a pH of 3-4, which causes the this compound to precipitate as a solid.[1][3] The solid can then be collected by filtration, washed with water, and dried.[3] For further purification, recrystallization from a suitable solvent like benzene can be performed.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incorrect molar ratios of reactants. Ensure the correct stoichiometry is used. A common molar ratio for methyl caprylate:hydroxylamine nitrate:NaOH is 1:1.1:2.2.[1] Insufficient base can lead to lower yields.[1]
Reaction temperature is too low. Low temperatures can result in a low conversion rate.[1] The optimal temperature for the hydroxyl oximation reaction is often around 50-60°C.[1][2]
Reaction time is too short. Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the starting material is fully consumed.[2] Typical reaction times range from 2 to 6 hours.[1][3]
Inefficient precipitation of the product. Carefully control the pH during acidification. The optimal pH for precipitating this compound is typically between 3 and 4.[1][3] Ensure the solution is sufficiently cooled (e.g., to 0°C) before and during acidification to maximize precipitation.[1][3]
Product loss during workup. The product may be soluble in the aqueous layer if the pH is not optimal.[7] Ensure thorough rinsing of all glassware and filtration media to recover all the product.[8]
Impure reagents or solvents. Use reagents and solvents of appropriate purity. If necessary, purify them before use.[8]

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Reaction temperature is too high. Elevated temperatures can lead to the formation of byproducts.[1] Maintain the reaction temperature within the recommended range (e.g., 30-60°C).[1]
Reaction time is too long. Prolonged reaction times can increase the formation of side products.[1] Monitor the reaction and stop it once the starting material is consumed.
Incomplete removal of byproducts. The choice of base can influence the byproduct. For instance, using NaOH with hydroxylamine hydrochloride will produce sodium chloride.[1] Using hydroxylamine nitrate with NaOH produces sodium nitrate, which may have higher economic value.[1] Ensure proper filtration to remove any solid byproducts before acidification.
Product degradation. The product may be sensitive to acidic or basic conditions during workup.[7] Test the stability of your product under the workup conditions.

Experimental Protocols

Protocol 1: Synthesis from Methyl Caprylate using Hydroxylamine Nitrate

This protocol is adapted from a patented method.[1]

Materials:

  • Methyl caprylate

  • Hydroxylamine nitrate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dilute nitric acid (5 wt%)

Procedure:

  • In a reaction vessel, add hydroxylamine nitrate to methanol under stirring.

  • Cool the mixture to 0-10°C.

  • Slowly add sodium hydroxide to the mixture while maintaining the temperature between 0-10°C.

  • After the addition of NaOH is complete, continue stirring for 30 minutes.

  • Add methyl caprylate to the reaction mixture.

  • Heat the reaction mixture to 50°C and maintain for 2-6 hours.

  • After the reaction is complete, filter the mixture to remove the sodium nitrate byproduct.

  • Distill the methanol for recovery.

  • Cool the remaining reaction system to 0°C.

  • Add 5 wt% dilute nitric acid to adjust the pH to 3-4, which will cause the this compound to precipitate.

  • Filter the solid product, wash with water, and dry.

Yield Optimization Data:

Molar Ratio (Methyl Caprylate:Hydroxylamine Nitrate:NaOH)Reaction Temperature (°C)Reaction Time (h)Reported Yield
1:1.1:2.2502High (not quantified)[1]
1:(1-2):(2-3)30-602-6General Range[1]
Protocol 2: Synthesis from Ethyl Octanoate using Hydroxylamine Hydrochloride

This protocol is based on a method described in ChemicalBook.[2]

Materials:

  • Ethyl octanoate

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) solution (40%)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve hydroxylamine hydrochloride in a mixture of water and ethanol at room temperature.

  • Add ethyl octanoate to the solution.

  • Cool the mixture to 5-10°C.

  • Slowly add the 40% KOH solution dropwise.

  • Heat the reaction mixture to 50-55°C and maintain for 3 hours. Monitor the reaction by GC until the ethyl octanoate is consumed.

  • Cool the reaction mixture to 5-10°C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 6.4-6.7 to precipitate the product.

  • Filter the solid, wash, and dry at 50°C for 8 hours.

  • Recrystallize the crude product from benzene to obtain pure this compound.

Yield Data:

Starting MaterialBaseReported Yield
Ethyl Octanoate40% KOH91.1%[2]
Protocol 3: Synthesis from Methyl Caprylate using Quick Lime

This protocol utilizes a more cost-effective base.[3]

Materials:

  • Methyl caprylate

  • Hydroxylamine hydrochloride

  • Quick lime (Calcium Oxide, CaO)

  • Methanol

  • 10% Hydrochloric acid

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride in methanol.

  • Cool the solution to ≤10°C.

  • Add quick lime to the solution while maintaining the low temperature.

  • Add methyl caprylate to the mixture.

  • Heat the reaction to 30-60°C for 2-6 hours.

  • After the reaction, recover the methanol by distillation.

  • Cool the residue to 0°C and add 10% hydrochloric acid to adjust the pH to 3-4, causing the product to precipitate.

  • Filter the solid, wash with water, and dry.

Yield Data with Varying Conditions:

Reaction Temperature (°C)Solvent for Hydroxylamine HClReported Yield
40Methanol75.7%[3]
50Water50.4%[3]
60Methanol78.6%[3]

Visualizations

experimental_workflow_1 cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Hydroxylamine Nitrate in Methanol D Mix & Cool (0-10°C) A->D B NaOH Solution E Add NaOH B->E C Methyl Caprylate F Add Methyl Caprylate C->F D->E E->F G Heat (50°C, 2-6h) F->G H Filter Sodium Nitrate G->H I Distill Methanol H->I J Cool to 0°C I->J K Acidify (pH 3-4) J->K L Filter & Dry Product K->L

Caption: Workflow for Protocol 1 Synthesis.

troubleshooting_logic cluster_reaction_params Check Reaction Parameters cluster_workup_issues Investigate Workup start Low Yield Observed temp Temperature Too Low? start->temp time Time Too Short? start->time ratio Incorrect Molar Ratios? start->ratio ph Incorrect pH for Precipitation? start->ph loss Product Loss During Transfer? start->loss increase_temp Increase Temperature (e.g., to 50-60°C) temp->increase_temp increase_time Increase Reaction Time & Monitor with GC time->increase_time adjust_ratio Verify Stoichiometry (e.g., 1:1.1:2.2) ratio->adjust_ratio optimize_ph Adjust pH to 3-4 During Acidification ph->optimize_ph careful_transfer Ensure Thorough Rinsing of Glassware loss->careful_transfer

Caption: Troubleshooting Logic for Low Yield.

References

Recrystallization solvents for purifying Octanohydroxamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of octanohydroxamic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. - Insufficient solvent volume.- The chosen solvent is inappropriate.- Add small increments of hot solvent until the solid dissolves.- If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Select a more polar solvent (e.g., ethanol, methanol) or a suitable solvent mixture.
The compound "oils out" instead of forming crystals upon cooling. - The solution is supersaturated, and the cooling process is too rapid.- The melting point of the solid is lower than the boiling point of the solvent.- High levels of impurities are present.- Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Gentle stirring during cooling can sometimes promote crystallization.- Consider using a lower-boiling point solvent or a solvent mixture.[1]- If impurities are suspected, a pre-purification step such as a charcoal treatment may be necessary.
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was added).- The cooling time has been insufficient, or the final temperature is not low enough.- Reheat the solution to evaporate some of the solvent and increase the concentration of the this compound. Allow the concentrated solution to cool again.- Place the solution in an ice bath to induce crystallization. If crystals still do not form, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.
Low yield of recrystallized product. - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization occurred during hot filtration.- The product is significantly soluble in the cold solvent.- Concentrate the mother liquor by evaporation and cool it again to recover more product. Note that this second crop of crystals may be less pure.- To prevent premature crystallization, use a pre-heated funnel and flask for the hot filtration step.[2]- Ensure the final cooling temperature is as low as practical (e.g., using an ice bath). When washing the crystals, use a minimal amount of ice-cold solvent.
Crystals are discolored or appear impure. - Insoluble impurities were not completely removed during hot filtration.- Colored impurities are soluble in the recrystallization solvent.- Ensure proper hot filtration technique. Consider using a finer filter paper or a different filtration method.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Based on its solubility profile, polar organic solvents are a good starting point. This compound exhibits moderate to good solubility in ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4][5] It is largely insoluble in water.[3] A mixed solvent system, such as ethanol/water or methanol/water, is often effective. In this system, the this compound is dissolved in a minimal amount of the hot soluble solvent (e.g., ethanol), and the anti-solvent (water) is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarify and allowed to cool slowly.

Q2: How do I select an appropriate solvent system?

A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[6] To test this, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery. If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, it is a promising solvent.

Q3: Can I use a non-polar solvent for recrystallization?

A3: Generally, non-polar solvents are less suitable for dissolving the polar this compound. However, they can be effective as anti-solvents in a mixed-solvent system. For example, dissolving the compound in a polar solvent like ethanol and then carefully adding a non-polar solvent like heptane or hexane until turbidity is observed can be an effective method for inducing crystallization upon cooling.

Q4: My recrystallization resulted in a very low yield. What are the most common reasons for this?

A4: A low yield is often due to using an excessive amount of solvent, which keeps a larger portion of your compound dissolved even at low temperatures.[1] Another common reason is incomplete precipitation, which can be addressed by cooling the solution for a longer period or at a lower temperature. Finally, significant impurities in the starting material will also reduce the final yield of the pure compound.

Experimental Protocol: Recrystallization of this compound

This protocol details a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid. Stir and gently heat the mixture on a hot plate.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and add deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The purity of the recrystallized this compound can be assessed by measuring its melting point.

Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water Until Cloudy dissolve->add_water clarify Add Hot Ethanol Until Clear add_water->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent Mixture filtrate->wash dry Dry Crystals wash->dry end_product Pure Octanohydroxamic Acid dry->end_product

References

Technical Support Center: Hydroxamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during hydroxamic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing hydroxamic acids?

A1: The most prevalent methods for hydroxamic acid synthesis include the reaction of hydroxylamine with esters, acid chlorides, or carboxylic acids activated with coupling agents.[1][2] The choice of method often depends on the stability of the starting material and the desired purity of the final product.

Q2: What is the Lossen rearrangement and how can it affect my synthesis?

A2: The Lossen rearrangement is a chemical reaction that converts a hydroxamic acid or its derivative into an isocyanate.[3] This rearrangement can be a significant side reaction during synthesis, especially when using activating agents, leading to the formation of undesired isocyanates. These isocyanates can further react with amines or water to produce ureas or primary amines, respectively, reducing the yield of the desired hydroxamic acid.[3][4]

Q3: Can I use unprotected hydroxylamine in my synthesis?

A3: While using unprotected hydroxylamine is common, it can lead to side products like N,O-diacylhydroxylamine, particularly when using carboxylic acid activation methods.[5] However, this side product can often be converted to the desired hydroxamic acid by reacting with additional hydroxylamine.[5] To avoid such side reactions, O-protected hydroxylamines are frequently used, although this necessitates an additional deprotection step.[6]

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields in hydroxamic acid synthesis can stem from several factors, including incomplete reaction, hydrolysis of the starting material or product, and the formation of side products. The most common side products that lower the yield are those resulting from the Lossen rearrangement and hydrolysis of the ester starting material to the corresponding carboxylic acid.[6][7]

Troubleshooting Guide

Problem 1: I am detecting significant amounts of an isocyanate, urea, or primary amine in my product mixture.

  • Cause: This is a strong indication that the Lossen rearrangement is occurring. This side reaction is often promoted by the activating agents used in the synthesis of hydroxamic acids from carboxylic acids, or by heat.

  • Solution:

    • If using a coupling agent to activate a carboxylic acid, consider switching to a milder activation method.

    • Lowering the reaction temperature may help to minimize the rearrangement.[4]

    • The choice of solvent can also influence the reaction pathway.

    • Employing an O-protected hydroxylamine followed by a deprotection step can prevent the Lossen rearrangement during the coupling reaction.

Problem 2: My main impurity is the carboxylic acid corresponding to my starting ester.

  • Cause: This impurity arises from the hydrolysis of the ester starting material or the hydroxamic acid product, especially when using aqueous hydroxylamine solutions with a base like KOH or NaOH.[6][7]

  • Solution:

    • To minimize hydrolysis, you can use hydroxylamine hydrochloride with an alcoholic solution of a base like potassium hydroxide or sodium methoxide.[6]

    • Using anhydrous conditions and solvents will also reduce the extent of hydrolysis.

    • Purification can be achieved by partitioning the hydroxamic acid with a base into an aqueous layer, removing the organic layer containing the ester, and then re-acidifying the aqueous layer to precipitate the hydroxamic acid, which can be extracted with a fresh organic solvent.

Problem 3: I have an unexpected side product that appears to have two acyl groups.

  • Cause: This is likely N,O-diacylhydroxylamine, a common side product when using activating agents like 1,1'-carbonyldiimidazole (CDI) with unprotected hydroxylamine.[5]

  • Solution:

    • This side product can often be converted in situ to the desired hydroxamic acid by adding more hydroxylamine to the reaction mixture.[5]

    • Using an O-protected hydroxylamine will prevent the formation of this diacylated product.

Data on Side Product Formation

While precise quantitative data on side product formation is highly dependent on specific substrates and reaction conditions, the following table summarizes general trends and conditions that influence the formation of common side products.

Side ProductFavored BySuppressed By
Isocyanate, Urea, Amine High temperatures, strong activating agents (e.g., some coupling agents), basic conditions.[8][9]Milder reaction conditions, lower temperatures, use of O-protected hydroxylamines.[4][6]
Carboxylic Acid Presence of water, strong basic conditions (e.g., aqueous NaOH/KOH).[6][7]Anhydrous conditions, use of hydroxylamine hydrochloride with an alkoxide base in alcohol.[6]
N,O-diacylhydroxylamine Use of unprotected hydroxylamine with activating agents like CDI.[5]Use of O-protected hydroxylamines, addition of excess hydroxylamine.[5][6]
Hydroxamate-isocyanate dimers Use of certain activating agents like arylsulfonyl chlorides.[4]Addition of a catalyst like N-methylimidazole (NMI) which promotes the conversion of the isocyanate intermediate.[4]

Experimental Protocols

Protocol 1: Synthesis of Benzohydroxamic Acid from Ethyl Benzoate [10]

This protocol is adapted from Organic Syntheses.

  • Materials:

    • Hydroxylamine hydrochloride

    • Methyl alcohol

    • Potassium hydroxide

    • Ethyl benzoate

    • Acetic acid

    • Ethyl acetate

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: 46.7 g (0.67 mole) of hydroxylamine hydrochloride in 240 cc of methyl alcohol.

      • Solution B: 56.1 g (1 mole) of potassium hydroxide in 140 cc of methyl alcohol.

    • Heat both solutions to the boiling point of the solvent to dissolve the solids, then cool them to 30–40°C.

    • Add the potassium hydroxide solution (Solution B) to the hydroxylamine hydrochloride solution (Solution A) with shaking. Use an ice bath to control any excessive temperature rise.

    • Allow the mixture to stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride.

    • Add 50 g (0.33 mole) of ethyl benzoate with thorough shaking.

    • Immediately filter the mixture with suction and wash the residue with a small amount of methyl alcohol.

    • Allow the filtrate to stand at room temperature. Crystals of potassium benzohydroxamate will form.

    • After 48 hours, filter the crystals, wash with a little absolute ethyl alcohol, and air dry.

    • To obtain the free benzohydroxamic acid, stir and heat 35 g (0.2 mole) of the potassium salt in 160 cc of 1.25 N acetic acid until a clear solution is obtained.

    • Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the benzohydroxamic acid.

    • Filter the white crystals and dry. The product can be recrystallized from hot ethyl acetate.

Protocol 2: Representative Synthesis of a Hydroxamic Acid from an Acid Chloride

This is a general procedure based on common laboratory practices.

  • Materials:

    • Acid chloride (1 equivalent)

    • Hydroxylamine hydrochloride (1.5 equivalents)

    • Sodium bicarbonate (3 equivalents)

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve the acid chloride in ethyl acetate.

    • In a separate flask, dissolve hydroxylamine hydrochloride and sodium bicarbonate in water.

    • Cool the aqueous solution in an ice bath and slowly add the solution of the acid chloride with vigorous stirring.

    • Continue stirring at room temperature for a short period (e.g., 5-10 minutes).

    • Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude hydroxamic acid, which can be purified by recrystallization.

Protocol 3: Representative Synthesis of a Hydroxamic Acid from a Carboxylic Acid using EDC/HOBt [1]

This is a general procedure for peptide coupling reagents adapted for hydroxamic acid synthesis.

  • Materials:

    • Carboxylic acid (1 equivalent)

    • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) (1.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N-methylmorpholine (NMM) (1.5 equivalents)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (for deprotection)

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add EDC, HOBt, NMM, and THP-ONH2 to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the O-protected hydroxamic acid.

    • For deprotection, dissolve the protected hydroxamic acid in a suitable solvent (e.g., a mixture of dioxane and methanol) and treat with hydrochloric acid until the removal of the THP group is complete.

    • Remove the solvent and purify the resulting hydroxamic acid.

Visual Guides

Side_Product_Formation cluster_side_reactions Common Side Reactions Carboxylic_Acid Carboxylic Acid Hydroxamic_Acid Desired Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid + Hydroxylamine + Coupling Agent Diacyl N,O-Diacylhydroxylamine Carboxylic_Acid->Diacyl + Activated Acid Ester Ester Ester->Hydroxamic_Acid + Hydroxylamine Hydrolysis_Product Carboxylic Acid (from Hydrolysis) Ester->Hydrolysis_Product + H2O Acid_Chloride Acid Chloride Acid_Chloride->Hydroxamic_Acid + Hydroxylamine Lossen Lossen Rearrangement Hydroxamic_Acid->Lossen Isocyanate Isocyanate Lossen->Isocyanate Urea Urea Isocyanate->Urea + Amine Amine Amine Isocyanate->Amine + H2O

Caption: Overview of hydroxamic acid synthesis and common side product pathways.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 What are the main impurities? Start->Q1 Isocyanate Isocyanate / Urea / Amine Q1->Isocyanate Mass spec or NMR shows products of rearrangement Carboxylic_Acid Carboxylic Acid Q1->Carboxylic_Acid TLC/NMR shows starting acid/ester Diacyl Diacylated Product Q1->Diacyl Mass spec shows double acylation Sol_Lossen Indicates Lossen Rearrangement. - Lower reaction temperature. - Use milder activating agent. - Consider protected hydroxylamine. Isocyanate->Sol_Lossen Sol_Hydrolysis Indicates Hydrolysis. - Use anhydrous conditions. - Use alkoxide base in alcohol. - Purify via acid-base extraction. Carboxylic_Acid->Sol_Hydrolysis Sol_Diacyl Indicates N,O-diacylation. - Add excess hydroxylamine. - Use protected hydroxylamine. Diacyl->Sol_Diacyl

Caption: Troubleshooting flowchart for common issues in hydroxamic acid synthesis.

References

Technical Support Center: Managing pH-Dependent Hydrolysis of Octanohydroxamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent hydrolysis of Octanohydroxamic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction cleaves the hydroxamic acid functional group, yielding octanoic acid and hydroxylamine as the main degradation products. This hydrolysis is significantly influenced by the pH of the solution.

Q2: At what pH range is this compound most stable?

A2: this compound is generally considered stable in a pH range of approximately 4 to 8. Outside of this range, particularly at very low (acidic) or very high (alkaline) pH, the rate of hydrolysis increases significantly[1].

Q3: What are the primary factors that can accelerate the hydrolysis of this compound?

A3: The main factors that can accelerate hydrolysis are:

  • pH: Extreme pH values (below 4 and above 8) are the most significant factor.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of certain metal ions: Some metal ions can catalyze the hydrolysis of hydroxamic acids.

Q4: How can I monitor the degradation of this compound in my formulation?

A4: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation and quantification of the intact this compound from its primary degradation product, octanoic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of this compound potency in a new formulation. The pH of the formulation may be outside the optimal stability range (pH 4-8).Measure the pH of the formulation. If it is outside the 4-8 range, adjust it using appropriate buffers.
The storage temperature may be too high.Store the formulation at a lower, controlled temperature (e.g., refrigerated or at room temperature, avoiding excessive heat).
Presence of catalytic impurities (e.g., certain metal ions).Use high-purity excipients and consider the use of a chelating agent if metal ion contamination is suspected.
Inconsistent results in stability studies. Fluctuation in storage conditions (pH, temperature).Ensure that stability chambers are properly calibrated and maintain consistent pH and temperature throughout the study.
Issues with the analytical method.Validate the HPLC method to ensure it is stability-indicating, specific, and reproducible for both this compound and its degradation products.
Precipitation observed in the formulation over time. Formation of insoluble degradation products. Octanoic acid has lower aqueous solubility than this compound.Characterize the precipitate. If it is octanoic acid, reformulation to improve its solubility may be necessary.
pH shift leading to precipitation of excipients or the API.Monitor the pH of the formulation over the course of the stability study to check for any drifts.

Quantitative Data: pH-Dependent Hydrolysis

The hydrolysis of this compound typically follows pseudo-first-order kinetics. The observed rate constant (k_obs) is highly dependent on the pH of the solution. Below is a table of representative data illustrating the expected trend of the hydrolysis rate constant at 25°C.

pHApparent Pseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)Stability Classification
2.05.0 x 10⁻⁶38.5Low
3.01.5 x 10⁻⁶128.3Moderate
4.04.0 x 10⁻⁷481.3High
5.01.0 x 10⁻⁷1925.1Very High
6.08.0 x 10⁻⁸2406.4Very High
7.01.2 x 10⁻⁷1604.3Very High
8.05.0 x 10⁻⁷385.0High
9.02.0 x 10⁻⁶96.3Moderate
10.08.0 x 10⁻⁶24.1Low

Note: The data presented in this table are illustrative and intended to demonstrate the U-shaped pH-rate profile typical for the hydrolysis of many hydroxamic acids. Actual rate constants should be determined experimentally for specific formulations and conditions.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

1. Objective: To determine the hydrolysis rate of this compound as a function of pH.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate, citrate, and borate buffer systems to cover a pH range of 2 to 10

  • Calibrated pH meter

  • HPLC system with UV detector

  • Stability chambers or water baths set to a constant temperature (e.g., 25°C and 40°C)

3. Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Spike the stock solution into each buffer to a final known concentration (e.g., 100 µg/mL).

  • Stability Study: Aliquot the samples into sealed vials and place them in stability chambers at controlled temperatures (e.g., 25°C and 40°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, and then weekly). The frequency of sampling should be adjusted based on the expected rate of degradation at each pH.

  • Sample Analysis: Immediately after withdrawal, quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature. The slope of the linear regression will be the negative of the pseudo-first-order rate constant (-k_obs).

Protocol 2: Stability-Indicating HPLC Method for this compound and Octanoic Acid

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound and its primary degradation product, octanoic acid.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute both the more polar this compound and the less polar octanoic acid. A typical gradient might be from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the active ingredient from all potential degradation products.

Visualizations

Hydrolysis_Pathway OHA This compound TS Tetrahedral Intermediate OHA->TS + H2O (Hydrolysis) Products Octanoic Acid + Hydroxylamine TS->Products Breakdown

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) spike Spike Stock into Buffers prep_buffers->spike prep_stock Prepare OHA Stock Solution prep_stock->spike storage Store at Controlled Temperatures spike->storage sampling Withdraw Samples at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Calculate Rate Constants hplc->data

Caption: Workflow for pH-dependent stability testing.

Troubleshooting_Tree start Unexpected Degradation Observed check_ph Is pH within 4-8 range? start->check_ph check_temp Is storage temp controlled? check_ph->check_temp Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_method Is analytical method validated? check_temp->check_method Yes control_temp Control storage temperature check_temp->control_temp No validate_method Validate HPLC method check_method->validate_method No check_excipients Are excipients compatible? check_method->check_excipients Yes reformulate Reformulate with compatible excipients check_excipients->reformulate No

Caption: Troubleshooting decision tree for degradation.

References

Challenges in developing HDAC inhibitor assays and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Histone Deacetylase (HDAC) inhibitor assays.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and execution of HDAC inhibitor assays.

Q1: Why am I seeing high background fluorescence/absorbance in my no-enzyme control wells?

A: High background signal can be caused by several factors:

  • Substrate Instability: The assay substrate may be unstable and spontaneously hydrolyze, releasing the fluorescent or chromogenic reporter. Ensure the substrate is stored correctly and prepared fresh for each experiment.

  • Contaminated Reagents: Assay buffers or other reagents may be contaminated with enzymes that can act on the substrate. Use high-purity reagents and dedicated solutions for your HDAC assays.

  • Autofluorescence of Test Compounds: The compounds being screened may themselves be fluorescent at the excitation and emission wavelengths used in the assay. It is crucial to run a parallel assay with the compound and substrate but without the enzyme to determine the extent of compound autofluorescence.[1]

Q2: My positive control inhibitor (e.g., Trichostatin A) is not showing any inhibition. What could be the problem?

A: Lack of inhibition by a known inhibitor can point to several issues:

  • Inactive Inhibitor: The inhibitor may have degraded. Ensure it has been stored correctly and consider purchasing a fresh stock. Trichostatin A (TSA) is a potent inhibitor of class I and II HDACs and should be used as a positive control.[2][3]

  • Incorrect Enzyme or Substrate Combination: Ensure that the specific HDAC isoform you are using is sensitive to the inhibitor and that the substrate is appropriate for that enzyme.

  • Insufficient Incubation Time: The incubation time with the inhibitor may not be long enough for it to bind to the enzyme. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.

  • Problem with Enzyme Activity: The HDAC enzyme itself might be inactive. Verify the enzyme's activity using a standard activity assay before performing inhibition studies.

Q3: I am observing a high degree of variability between replicate wells. How can I improve the reproducibility of my assay?

A: High variability can be minimized by addressing the following:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes and pre-wet the tips.

  • Thorough Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after each reagent addition.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer or water.

  • Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly temperature-dependent.[4] Pre-warm reagents and the plate reader to the desired assay temperature.

  • Assay Window and Reproducibility: Proper assay design and optimization are crucial for achieving a good read-out window and reproducibility.[5]

Q4: How do I choose the right substrate for my HDAC isoform of interest?

A: Substrate selection is critical for a successful HDAC assay.

  • Isoform Specificity: Different HDAC isoforms have different substrate specificities.[6] For example, some substrates are specific for Class I and II HDACs, while others are designed for specific isoforms like HDAC8.[7]

  • Assay Format Compatibility: The substrate must be compatible with your chosen detection method (fluorometric, colorimetric, or luminescent).

  • Kinetic Parameters: Ideally, the substrate should have a KM value that allows for sensitive detection of enzyme activity and inhibition. Using substrates with suboptimal KM values can lead to inaccurate results.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about HDAC inhibitor assays.

Q1: What are the different types of HDAC inhibitor assays?

A: The most common types of HDAC inhibitor assays include:

  • Fluorometric Assays: These assays use a substrate that becomes fluorescent upon deacetylation by HDACs, followed by cleavage by a developer enzyme like trypsin.[2][9] They are highly sensitive and suitable for high-throughput screening.[10]

  • Colorimetric Assays: These assays utilize a substrate that produces a colored product upon deacetylation and subsequent development. The signal is measured using a spectrophotometer.[3]

  • Luminogenic Assays: These assays employ a pro-luciferin substrate that is converted to a luciferin substrate upon deacetylation, which then generates light in the presence of luciferase. These assays are known for their high sensitivity and broad dynamic range.[1][11]

  • Cell-Based Assays: These assays measure HDAC activity within intact cells, providing a more physiologically relevant context for inhibitor screening.[11][12]

Q2: What are the key challenges in developing HDAC inhibitors?

A: The main challenges include:

  • Selectivity: Many HDAC active sites are structurally similar, making it difficult to develop inhibitors that are specific for a single HDAC isoform.[5] Lack of selectivity can lead to off-target effects and toxicity.[5]

  • Assay Development: Designing and optimizing robust and reproducible high-throughput screening assays is crucial for identifying new inhibitors.[5] This includes selecting the appropriate substrate and ensuring the assay has a suitable signal window.

Q3: What controls should I include in my HDAC inhibitor assay?

A: Essential controls for a robust HDAC inhibitor assay include:

  • No-Enzyme Control: Contains all assay components except the HDAC enzyme to measure background signal.

  • No-Inhibitor (Vehicle) Control: Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This represents 100% enzyme activity.[7][13]

  • Positive Control Inhibitor: A known HDAC inhibitor (e.g., Trichostatin A) to confirm that the assay can detect inhibition.[2][3]

  • Compound Autofluorescence/Interference Control: Contains the test compound and substrate without the enzyme to check for intrinsic fluorescence or absorbance of the compound.

Quantitative Data Summary

Table 1: IC50 Values of Common HDAC Inhibitors

InhibitorTarget HDACsCell Line/EnzymeIC50 (µM)Reference
Trichostatin APan-HDAC (Class I/II)HCT116 cells0.16 ± 0.03[11]
Vorinostat (SAHA)Pan-HDAC (Class I/II)HCT116 cells0.67[11]
ResveratrolHDAC I/IIHCT116 cells2.66[11]
NafamostatHDAC I/IIHCT116 cells0.07[11]
CamostatHDAC I/IIHCT116 cells0.60[11]
Trapoxin AHDAC11Recombinant HDAC110.01[14]

Experimental Protocols

Protocol 1: General Fluorometric HDAC Activity Assay [2][9]

This protocol provides a general framework for a fluorometric HDAC activity assay. Specific reagent concentrations and incubation times may need to be optimized.

Materials:

  • HDAC enzyme (purified or nuclear extract)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., Trichostatin A) and test compounds dissolved in DMSO

  • Developer solution (e.g., Trypsin in assay buffer)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the assay buffer and all reagents.

  • In a 96-well black microplate, add the following to each well:

    • Blank (No Enzyme): Assay buffer

    • Vehicle Control (100% Activity): HDAC enzyme and DMSO

    • Positive Inhibitor Control: HDAC enzyme and Trichostatin A

    • Test Compound: HDAC enzyme and test compound

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the HDAC reaction and initiate the development step by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[15]

Visualizations

HDAC_Signaling_Pathway_in_Cancer cluster_extracellular Extracellular cluster_cell Cell Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis HDACs HDACs Bcl-2 Bcl-2 HDACs->Bcl-2 downregulates Bax Bax HDACs->Bax upregulates HDAC Inhibitors HDAC Inhibitors HDAC Inhibitors->HDACs Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3

Caption: Role of HDACs and their inhibitors in apoptosis signaling pathways.

HDAC_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound Library Compound Library Primary Assay Primary HTS Assay (e.g., AlphaLISA) Compound Library->Primary Assay Hit Identification Identify Active Compounds ('Hits') Primary Assay->Hit Identification Dose-Response Dose-Response Curves (IC50 Determination) Hit Identification->Dose-Response Secondary Assays Secondary/Orthogonal Assays (e.g., Cell-based) Dose-Response->Secondary Assays Selectivity Profiling Isoform Selectivity Profiling Secondary Assays->Selectivity Profiling Lead Compound Lead Compound Selectivity Profiling->Lead Compound

Caption: General workflow for HDAC inhibitor screening and validation.

References

Validation & Comparative

Validating the Potential of Octanohydroxamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the experimental results of Octanohydroxamic acid as a potential histone deacetylase (HDAC) inhibitor. While direct comparative experimental data for this compound is limited in currently available literature, this document outlines the necessary experimental protocols and offers a comparative analysis with established HDAC inhibitors like Vorinostat (SAHA).

This compound, a member of the hydroxamic acid class of compounds, holds potential as a therapeutic agent due to its structural similarities to known histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[2][3] Inhibitors of HDACs have emerged as a promising class of anti-cancer agents.[2][4]

Performance Comparison with Established HDAC Inhibitors

A direct quantitative comparison of this compound's HDAC inhibitory activity with other established inhibitors is challenging due to the limited availability of specific IC50 values in the public domain. However, to facilitate future validation studies, the following tables present data for the well-characterized HDAC inhibitor Vorinostat (SAHA) and another hydroxamic acid-based inhibitor, MHY218. These tables serve as a template for how the performance of this compound could be evaluated and presented.

Table 1: Comparative in vitro HDAC Inhibition

CompoundTargetIC50 (nM)Reference
This compound Data not availableData not available
Vorinostat (SAHA)Total HDAC (HeLa nuclear extract)~10Selleck Chemicals
Vorinostat (SAHA)HDAC110Selleck Chemicals
Vorinostat (SAHA)HDAC320Selleck Chemicals
MHY218Total HDAC (SKOV-3 cells)Concentration-dependent inhibition[5]
MHY218HDAC1 (enzyme activity)Concentration-dependent inhibition[5]
MHY218HDAC4 (enzyme activity)Concentration-dependent inhibition[5]
MHY218HDAC7 (enzyme activity)Concentration-dependent inhibition[5]

Table 2: Comparative Anticancer Activity (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Data not availableData not availableData not available
Vorinostat (SAHA)SKOV-3Ovarian Cancer3.9[5]
Vorinostat (SAHA)PC-3Prostate Cancer2.5 - 7.5Selleck Chemicals
Vorinostat (SAHA)LNCaPProstate Cancer2.5 - 7.5Selleck Chemicals
Vorinostat (SAHA)TSU-Pr1Prostate Cancer2.5 - 7.5Selleck Chemicals
MHY218SKOV-3Ovarian Cancer3.2[5]

Experimental Protocols for Validation

To validate the efficacy of this compound as an HDAC inhibitor, standardized experimental protocols are essential. The following methodologies are commonly employed in the field.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of HDACs and their inhibition by a test compound.

Materials:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trichostatin A and trypsin in buffer)

  • Test compound (this compound) and positive control (e.g., Vorinostat)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, PC-3)

  • Cell culture medium and supplements

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis buffer

  • Test compound (this compound) and positive control (e.g., Vorinostat)

  • 96-well clear-bottom black microplates

  • Fluorometric plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the positive control for a specific duration (e.g., 24 hours).

  • Add the cell-permeable HDAC substrate to the cells and incubate for a defined period.

  • Lyse the cells to release the deacetylated fluorescent product.

  • Measure the fluorescence intensity using a plate reader.

  • Determine the IC50 value based on the dose-response curve.

Western Blot Analysis for Histone Acetylation

This method visualizes the increase in histone acetylation, a direct consequence of HDAC inhibition.

Materials:

  • Cancer cell line

  • Test compound (this compound) and positive control (e.g., Vorinostat)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with this compound or a positive control.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative increase in histone acetylation.

Signaling Pathways and Experimental Workflows

HDAC inhibitors exert their effects by modulating various cellular signaling pathways, primarily leading to cell cycle arrest, apoptosis, and differentiation.

HDAC Inhibition and Downstream Cellular Effects

The following diagram illustrates the general mechanism of action for HDAC inhibitors.

HDAC_Inhibition_Pathway HDACi This compound (HDAC Inhibitor) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Acetylated Histones (Increased) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., p21 upregulation) GeneExpression->CellCycleArrest Apoptosis Apoptosis (e.g., activation of caspases) GeneExpression->Apoptosis

General signaling pathway of HDAC inhibitors.
Experimental Workflow for Validating this compound

The logical flow for validating a novel HDAC inhibitor is depicted below.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action A In Vitro HDAC Enzymatic Assay B Determine IC50 values against specific HDAC isoforms A->B C Cell-Based HDAC Activity Assay B->C D Cytotoxicity Assays (e.g., MTT, SRB) C->D E Western Blot for Histone Acetylation D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V) F->G H Gene Expression Analysis (qPCR, Microarray) G->H I Pathway Analysis H->I

Workflow for validating a potential HDAC inhibitor.

References

Octanohydroxamic Acid: A Comparative Guide to a Prominent Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Octanohydroxamic acid, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, stands as a cornerstone in the field of epigenetics, particularly in the development of therapies targeting histone deacetylase (HDAC) enzymes. As a potent, non-selective pan-HDAC inhibitor, SAHA has paved the way for a deeper understanding of the role of histone acetylation in cellular processes and has been approved for the treatment of cutaneous T-cell lymphoma.[1][2] This guide provides a comprehensive comparison of this compound with other key HDAC inhibitors, supported by experimental data and detailed protocols to aid in research and drug development.

Performance Comparison of HDAC Inhibitors

The efficacy of HDAC inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their cytotoxic effects on cancer cell lines. This compound exhibits broad activity against Class I and II HDACs.[1] Its performance is frequently benchmarked against other pan-inhibitors like Panobinostat and Belinostat, as well as class-selective inhibitors such as Romidepsin and Entinostat.

Table 1: Comparative IC50 Values of HDAC Inhibitors against HDAC Isoforms
InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
This compound (SAHA) Pan-HDAC1010-202030-40270-540
Panobinostat (LBH589)Pan-HDAC48529126
Belinostat (PXD101)Pan-HDAC27486152860
Romidepsin (FK228)Class I selective1.11.80.550>1000
Entinostat (MS-275)Class I selective80170200>10000>10000
Trichostatin A (TSA)Pan-HDAC1.51.91.44.2160

Note: IC50 values can vary between different studies and assay conditions. The data presented is a representative compilation from various sources.

Table 2: Comparative Cytotoxicity (IC50) of HDAC Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (µM)
This compound (SAHA) DU145Prostate Cancer~5
This compound (SAHA) PC-3Prostate Cancer~7
This compound (SAHA) RK33Larynx Cancer0.432
This compound (SAHA) RK45Larynx Cancer0.348
Panobinostat (LBH589)VariousHematological Malignancies0.014 - 0.0575
Panobinostat (LBH589)VariousSolid Tumors0.306 - 0.541
Belinostat (PXD101)SW-982Synovial SarcomaTime and dose-dependent decrease in viability
Belinostat (PXD101)SW-1353ChondrosarcomaTime and dose-dependent decrease in viability

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and other HDAC inhibitors involves the alteration of chromatin structure and the regulation of gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Mechanism of Action of this compound (SAHA) cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAHA This compound (SAHA) HDAC_cyto Cytoplasmic HDACs (e.g., HDAC6) SAHA->HDAC_cyto Inhibition HDAC_nuclear Nuclear HDACs (Class I, II) SAHA->HDAC_nuclear Inhibition NonHistone Non-Histone Proteins (e.g., Tubulin, Hsp90) HDAC_cyto->NonHistone Deacetylation Acetylated_NonHistone Acetylated Non-Histone Proteins NonHistone->Acetylated_NonHistone Acetylation (HATs) Apoptosis Apoptosis Acetylated_NonHistone->Apoptosis Chromatin Condensed Chromatin (Deacetylated Histones) HDAC_nuclear->Chromatin Deacetylation Open_Chromatin Open Chromatin (Acetylated Histones) Chromatin->Open_Chromatin Acetylation (HATs) Gene_Expression Gene Expression (Tumor Suppressors like p21) Open_Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound (SAHA).

Key Experimental Protocols

To facilitate reproducible research, detailed protocols for fundamental assays used in the evaluation of HDAC inhibitors are provided below.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.

HDAC_Activity_Assay HDAC Activity Assay Workflow A Prepare reaction mix: HDAC Assay Buffer Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) B Add HDAC inhibitor (e.g., SAHA) or vehicle control A->B C Add HDAC enzyme source (recombinant protein or nuclear extract) B->C D Incubate at 37°C for 30-60 minutes C->D E Add developer solution (e.g., Trypsin) to cleave the deacetylated substrate D->E F Measure fluorescence (Ex/Em = 350-380/440-460 nm) E->F G Calculate % inhibition and IC50 values F->G

Caption: Workflow for a fluorometric HDAC activity assay.

Protocol:

  • Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (containing a protease like trypsin), and a stop solution.

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer and the fluorogenic substrate to each well.

  • Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the HDAC enzyme source (e.g., recombinant human HDAC1 or HeLa nuclear extract) to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.

  • Development: Add the developer solution to each well. This will cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[2]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with various concentrations of HDAC inhibitor (e.g., SAHA) A->B C Incubate for 24-72 hours B->C D Add MTT solution (0.5 mg/mL) to each well C->D E Incubate for 2-4 hours at 37°C (Formazan crystal formation) D->E F Remove medium and add solubilizing agent (e.g., DMSO or isopropanol with HCl) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or other HDAC inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Western Blotting for Histone Acetylation

Western blotting is used to detect the increase in histone acetylation, a direct pharmacodynamic marker of HDAC inhibitor activity in cells.

Western_Blot_Workflow Western Blot for Histone Acetylation Workflow A Treat cells with HDAC inhibitor (e.g., SAHA) for a specified time B Lyse cells and extract proteins (histone or whole-cell extracts) A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) D->E F Block membrane with 5% non-fat milk or BSA in TBST E->F G Incubate with primary antibody (e.g., anti-acetyl-Histone H3) F->G H Wash and incubate with HRP-conjugated secondary antibody G->H I Detect signal using a chemiluminescent substrate H->I J Analyze band intensity I->J

Caption: Workflow for Western blotting of histone acetylation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. Harvest the cells and lyse them using a suitable buffer to extract either total protein or histone proteins specifically.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).[6] Also, probe a separate blot or strip the same blot for a loading control (e.g., total Histone H3 or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation following treatment with the HDAC inhibitor.

Conclusion

This compound (SAHA, Vorinostat) remains a critical tool and therapeutic agent in the study of HDACs. Its pan-inhibitory nature provides a broad-spectrum effect that is valuable for both research and clinical applications. However, the field is evolving, with a growing interest in more selective HDAC inhibitors that may offer improved therapeutic windows and reduced off-target effects. This guide provides a foundational comparison and the necessary experimental frameworks to assist researchers in navigating the complex landscape of HDAC inhibition and in the development of next-generation epigenetic drugs.

References

A Comparative Guide to HDAC Inhibition: Octanohydroxamic Acid (SAHA) vs. Trichostatin A (TSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used histone deacetylase (HDAC) inhibitors: Octanohydroxamic acid (Suberoylanilide hydroxamic acid, SAHA, Vorinostat) and Trichostatin A (TSA). We delve into their inhibitory efficacy, cellular effects, and underlying mechanisms, supported by experimental data to inform your research and development endeavors.

At a Glance: Key Performance Indicators

Both SAHA and TSA are potent pan-HDAC inhibitors, demonstrating broad activity against multiple HDAC isoforms. While both are highly effective, their inhibitory profiles and cellular impacts exhibit notable differences.

Table 1: Comparative Inhibitory Activity (IC50, nM)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SAHA and TSA against a panel of HDAC isoforms. Lower values indicate greater potency.

HDAC IsoformThis compound (SAHA, Vorinostat) IC50 (nM)Trichostatin A (TSA) IC50 (nM)
Class I
HDAC1~10 - 198[1]~0.11[1]
HDAC2~251[2]0.33[1]
HDAC3~19 - 157[1]-
HDAC8~827[3]-
Class IIa
HDAC4-0.64[1]
HDAC5--
HDAC7--
Class IIb
HDAC6~3.76 (µM)[2]-
HDAC10-0.46[1]
Class IV
HDAC11-0.37[1]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

In Vitro Efficacy: A Head-to-Head Comparison

SAHA and TSA induce cell cycle arrest and apoptosis in a variety of cancer cell lines. While both are effective, their relative potency can be cell-type dependent.

Table 2: Comparative Cellular Effects
ParameterThis compound (SAHA, Vorinostat)Trichostatin A (TSA)Cell Line Example
Apoptosis Induction Dose-dependent increase in apoptosis. A 5 µM treatment for 24 hours resulted in a 37-fold increase in apoptosis in RK33 larynx cancer cells.[4]Dose-dependent induction of apoptosis.[5]Larynx Cancer (RK33)[4]
Cell Cycle Arrest Induces G1 phase arrest in larynx cancer cells.[4] Treatment of LNCaP cells with 7.5 µM SAHA led to cell cycle arrest.[6]Induces G1/G0 arrest in esophageal squamous cell carcinoma cells.[5]Larynx Cancer (RK33, RK45)[4], Prostate Cancer (LNCaP)[6], Esophageal Squamous Cell Carcinoma (EC9706, EC1)[5]
Cytotoxicity (IC50) 7.5 µM in MCF-7 and LNCaP cells after 24 hours.[6]-Breast Cancer (MCF-7), Prostate Cancer (LNCaP)[6]

Delving into the Mechanism: Signaling Pathways

Both SAHA and TSA exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

p53 Signaling Pathway

HDAC inhibitors can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. This is often achieved through the acetylation of p53, which enhances its stability and transcriptional activity.

p53_pathway cluster_inhibitors HDAC Inhibitors SAHA SAHA HDACs HDACs SAHA->HDACs inhibit TSA TSA TSA->HDACs inhibit p53 p53 HDACs->p53 deacetylate p53_acetylated Acetylated p53 (Stabilized & Activated) p53->p53_acetylated acetylation p21 p21 p53_acetylated->p21 upregulates Bax Bax p53_acetylated->Bax upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 pathway activation by SAHA and TSA.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell proliferation and survival. Both SAHA and TSA have been shown to modulate this pathway, contributing to their anti-cancer effects.

egfr_pathway cluster_inhibitors HDAC Inhibitors SAHA SAHA EGFR EGFR SAHA->EGFR disturbs expression TSA TSA EGFR_signaling EGFR Signaling (e.g., Arf1) TSA->EGFR_signaling downregulates EGFR->EGFR_signaling activates CellProliferation Cell Proliferation EGFR_signaling->CellProliferation CellMigration Cell Migration EGFR_signaling->CellMigration

Caption: Modulation of EGFR signaling by SAHA and TSA.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

hdac_assay_workflow cluster_workflow HDAC Inhibition Assay Workflow start Start reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Inhibitor (SAHA/TSA) start->reagents incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C reagents->incubation development Add Developer Solution to stop reaction and generate signal incubation->development measurement Measure Fluorescence (Excitation: 355nm, Emission: 460nm) development->measurement analysis Calculate % Inhibition and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for in vitro HDAC inhibition assay.

Detailed Method:

  • Reagent Preparation : Prepare solutions of the purified HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and serial dilutions of the test inhibitors (SAHA or TSA).[7]

  • Reaction Setup : In a 96-well plate, combine the HDAC enzyme, assay buffer, and the test inhibitor at various concentrations.

  • Initiation : Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development : Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to prevent further deacetylation). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[7]

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[7]

  • Data Analysis : Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Detailed Method:

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of SAHA or TSA for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

Both this compound (SAHA) and Trichostatin A (TSA) are powerful tools for studying the role of HDACs in various biological processes and for the development of novel therapeutics. While TSA often exhibits higher in vitro potency against specific HDAC isoforms, SAHA has demonstrated significant efficacy in clinical settings. The choice between these inhibitors will depend on the specific research question, the target cell type or HDAC isoform, and the desired experimental outcome. This guide provides a foundational comparison to aid in the selection and application of these critical research compounds.

References

A Comparative Analysis of Octanohydroxamic Acid and SAHA (Vorinostat) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the comparative analysis of two histone deacetylase (HDAC) inhibitors, Octanohydroxamic acid and the FDA-approved drug SAHA (Vorinostat). This report synthesizes available experimental data on their mechanism of action, inhibitory profiles, and effects on cancer cells, while also highlighting areas where further research on this compound is needed.

Introduction

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of cancer cells, they can induce cell cycle arrest, differentiation, and apoptosis. Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a well-established pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. This compound, a structurally simpler short-chain hydroxamic acid, also possesses the key chemical moiety for HDAC inhibition. This guide provides a comparative analysis of these two compounds, summarizing their known properties and presenting available experimental data to inform researchers and professionals in the field of drug development.

Mechanism of Action: Targeting Histone Deacetylases

Both this compound and SAHA are hydroxamic acid-based compounds that function as HDAC inhibitors. Their primary mechanism of action involves chelating the zinc ion within the active site of HDAC enzymes. This binding prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn inhibit cancer cell growth and survival.

While SAHA is known to be a pan-inhibitor, affecting multiple HDAC isoforms across Class I and II, the specific HDAC inhibitory profile of this compound is not as extensively documented in publicly available literature. However, based on the structure-activity relationships of other short-chain hydroxamic acids, it is predicted to also exhibit broad-spectrum HDAC inhibition.

General Mechanism of HDAC Inhibition HDAC_Inhibitor HDAC Inhibitor (this compound or SAHA) HDAC_Enzyme Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC_Enzyme Inhibits Open_Chromatin Open Chromatin (Gene Expression) HDAC_Inhibitor->Open_Chromatin Acetyl_Group Acetyl Group HDAC_Enzyme->Acetyl_Group Removes Histone Histone Protein Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Acetyl_Group->Histone Chromatin->Open_Chromatin Relaxation Tumor_Suppressor Tumor Suppressor Gene Transcription Open_Chromatin->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: General mechanism of action for HDAC inhibitors like this compound and SAHA.

Comparative Data on HDAC Inhibition and Cytotoxicity

Quantitative data is crucial for comparing the efficacy of potential therapeutic agents. The following tables summarize the available experimental data for SAHA and highlight the need for similar comprehensive studies on this compound.

Table 1: Comparative HDAC Inhibitory Activity (IC50 Values)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Pan-HDAC (HeLa extract) (µM)
SAHA (Vorinostat) 10 - 6357020 - 55047~0.09
This compound Data not availableData not availableData not availableData not availableData not available

Note: The IC50 values for SAHA can vary depending on the assay conditions and cell lines used.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines (IC50 Values)

CompoundProstate (PC-3) (µM)Breast (MCF-7) (µM)Colon (HCT116) (µM)Lung (A549) (µM)
SAHA (Vorinostat) 2.5 - 7.50.75~4.9Data not available
This compound Data not availableData not availableData not availableData not available

Note: The cytotoxic effects of SAHA have been observed in a wide range of cancer cell lines. The data presented here are examples from published studies.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are standard methodologies for key assays used to evaluate HDAC inhibitors.

HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms or a mixture of HDACs from nuclear extracts.

HDAC Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Recombinant HDAC or Nuclear Extract Start->Prepare_Reagents Add_Inhibitor Add Test Compound (this compound or SAHA) at various concentrations Prepare_Reagents->Add_Inhibitor Add_Substrate Add Fluorogenic HDAC Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human HDAC isoforms or nuclear extracts from cell lines (e.g., HeLa) are prepared and diluted in assay buffer.

  • Compound Dilution: Test compounds (this compound and SAHA) are serially diluted to a range of concentrations.

  • Reaction Setup: The HDAC enzyme, test compound, and a fluorogenic HDAC substrate (e.g., Fluor de Lys®) are combined in a microplate.

  • Incubation: The reaction mixture is incubated at 37°C to allow for enzymatic deacetylation.

  • Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Cell Viability (MTT) Assay Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well plate Start->Seed_Cells Add_Compound Treat cells with Test Compound (this compound or SAHA) at various concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow for formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) and IC50 Measure_Absorbance->Calculate_Viability

Caption: Standard workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or SAHA and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds. After treatment, cells are harvested, and histones are extracted from the cell nuclei.

  • Protein Quantification: The concentration of the extracted histone proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A primary antibody against a total histone (e.g., anti-Histone H3) is used as a loading control.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the total histone levels to determine the relative increase in histone acetylation.

Signaling Pathways Affected by HDAC Inhibition

HDAC inhibitors, by altering gene expression, can impact multiple signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

Signaling Pathways Modulated by HDAC Inhibitors HDACi HDAC Inhibition p21 p21 (CDKN1A) Upregulation HDACi->p21 Bcl2_Family Modulation of Bcl-2 Family Proteins HDACi->Bcl2_Family Cyclin_CDK Cyclin/CDK Inhibition p21->Cyclin_CDK G1_Arrest G1 Cell Cycle Arrest Cyclin_CDK->G1_Arrest Bax_Bak ↑ Bax, Bak (Pro-apoptotic) Bcl2_Family->Bax_Bak Bcl2_BclxL ↓ Bcl-2, Bcl-xL (Anti-apoptotic) Bcl2_Family->Bcl2_BclxL Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Key signaling pathways leading to cell cycle arrest and apoptosis induced by HDAC inhibitors.

SAHA has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Furthermore, it modulates the expression of Bcl-2 family proteins, promoting the expression of pro-apoptotic members (e.g., Bax, Bak) and downregulating anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis. It is plausible that this compound, as an HDAC inhibitor, would affect similar pathways, though specific experimental validation is required.

Conclusion and Future Directions

SAHA (Vorinostat) is a well-characterized pan-HDAC inhibitor with proven clinical efficacy. Its mechanism of action, inhibitory profile, and effects on cancer cells are extensively documented. This compound, while sharing the key hydroxamic acid moiety, remains significantly less characterized as an HDAC inhibitor and anti-cancer agent.

  • Determining the IC50 values of this compound against a panel of HDAC isoforms.

  • Evaluating the cytotoxicity of this compound across a diverse range of cancer cell lines.

  • Quantifying the effect of this compound on global and specific histone acetylation levels in cancer cells.

  • Investigating the impact of this compound on key signaling pathways involved in cell cycle regulation and apoptosis.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of this compound and its standing relative to established HDAC inhibitors like SAHA. This will be instrumental in guiding future drug discovery and development efforts in the field of epigenetics and cancer therapy.

Octanohydroxamic Acid: A Comparative Guide to Metal Chelating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of octanohydroxamic acid with other commonly used metal chelators, supported by available experimental data and detailed methodologies.

This compound belongs to the hydroxamic acid class of compounds, which are recognized for their potent metal-chelating properties, particularly for iron (Fe³⁺) and zinc (Zn²⁺)[1]. This characteristic has led to their investigation and use in a wide range of applications, from industrial processes to medicinal chemistry[1]. In the context of drug development and research, metal chelation is a crucial mechanism for mitigating metal-induced oxidative stress, inhibiting metalloenzymes, and treating metal overload disorders.

This guide will compare this compound with four widely used metal chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), Deferoxamine, and Penicillamine. The comparison will focus on their metal binding affinity, efficacy in relevant biological contexts, and cytotoxicity.

Performance Comparison: this compound vs. Alternatives

Direct comparative studies on the metal binding affinity and cytotoxicity of this compound against a broad panel of other chelators are limited in the publicly available scientific literature. Therefore, for this compound, data from closely related short-chain hydroxamic acids are presented to provide a reasonable estimation of its properties.

Metal Binding Affinity

The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex.

Chelating AgentMetal Ionlog KCitation
This compound (as a representative hydroxamic acid) Fe(III)~10-12 (for 1:1 complex)[2][3]
Cu(II)~6-8 (for 1:1 complex)[2][4]
Zn(II)~5-7 (for 1:1 complex)[2]
EDTA Fe(III)25.1
Cu(II)18.8
Zn(II)16.5
DTPA Fe(III)28.6
Cu(II)21.5
Zn(II)18.4
Deferoxamine Fe(III)30.6
Penicillamine Cu(II)~14

Note: Stability constants for hydroxamic acids can vary depending on the specific molecule and the measurement conditions. The values presented for this compound are estimations based on data for other hydroxamic acids.

Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a chelating agent required to inhibit the growth of a cell population by 50%. Lower IC₅₀ values indicate higher cytotoxicity.

Chelating AgentCell LineIC₅₀ (µM)Citation
Short-chain Hydroxamic Acids (as a proxy for this compound) Various Cancer Cell Lines0.59 - 15.12[5]
Deferoxamine Neuroblastoma Cell Lines>100
Penicillamine Human T, B, and promyelocytic cell lines120 - 490

Note: Cytotoxicity of chelating agents can be highly cell-type and context-dependent. The data for short-chain hydroxamic acids is derived from studies on their use as histone deacetylase (HDAC) inhibitors, and their cytotoxicity may not be solely due to metal chelation.

Mechanisms of Action and Signaling Pathways

The biological effects of metal chelators are not limited to the simple removal of metal ions. They can significantly influence cellular signaling pathways, leading to a range of downstream effects.

This compound and other Hydroxamic Acids

As a class of compounds, hydroxamic acids are primarily known to inhibit zinc-dependent histone deacetylases (HDACs), leading to changes in gene expression that can induce cell cycle arrest and apoptosis. Their metal-chelating properties also contribute to the reduction of metal-induced oxidative stress.

Deferoxamine

Deferoxamine's primary therapeutic action is the chelation of excess iron. By binding to free iron, it prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction. Furthermore, by chelating intracellular iron, deferoxamine inhibits the activity of prolyl-4-hydroxylase (PHD), an iron-dependent enzyme. This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).

Deferoxamine_Signaling DFO Deferoxamine Iron Intracellular Fe³⁺ DFO->Iron Chelates PHD Prolyl-4-hydroxylase (PHD) DFO->PHD Inhibits Iron->PHD Cofactor for HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_p Hydroxylated HIF-1α HIF1a->HIF1a_p HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with Proteasome Proteasomal Degradation HIF1a_p->Proteasome HIF1b HIF-1β HIF1b->HIF1 ARE Hypoxia Response Element (HRE) HIF1->ARE Binds to VEGF VEGF Gene Expression ARE->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Deferoxamine's mechanism of action on the HIF-1α signaling pathway.

Penicillamine

Penicillamine is primarily used as a copper chelator in the treatment of Wilson's disease. Recent studies suggest that it may also play a role in inhibiting cuproptosis, a recently discovered form of copper-dependent cell death. The accumulation of intracellular copper leads to the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, inducing proteotoxic stress and cell death. By chelating copper, penicillamine may prevent this cascade.

Penicillamine_Signaling Penicillamine Penicillamine Copper Intracellular Cu²⁺ Penicillamine->Copper Chelates Lipo_Proteins Lipoylated TCA Cycle Proteins Penicillamine->Lipo_Proteins Inhibits Copper->Lipo_Proteins Induces aggregation of Protein_Agg Protein Aggregation Lipo_Proteins->Protein_Agg Proteotoxic_Stress Proteotoxic Stress Protein_Agg->Proteotoxic_Stress Cuproptosis Cuproptosis (Cell Death) Proteotoxic_Stress->Cuproptosis Chelation_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Chelator Prepare Chelator Solutions (e.g., this compound, EDTA) Mix1 Mix Chelator with FeCl₂ Chelator->Mix1 FeCl2 Prepare FeCl₂ Solution FeCl2->Mix1 Ferrozine Prepare Ferrozine Solution Mix2 Add Ferrozine Ferrozine->Mix2 Mix1->Mix2 Incubate Incubate at Room Temperature Mix2->Incubate Spectro Measure Absorbance at 562 nm Incubate->Spectro Calculate Calculate % Chelation Spectro->Calculate MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in a 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Add_Chelator Add Serial Dilutions of Chelating Agent Incubate1->Add_Chelator Incubate2 Incubate for 24-72h Add_Chelator->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Incubate4 Incubate until Formazan is Dissolved Add_Solubilizer->Incubate4 Read_Absorbance Read Absorbance at ~570 nm Incubate4->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC₅₀ Read_Absorbance->Calculate_Viability

References

Purity Validation of Octanohydroxamic Acid: A Comparative Guide to 1H qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Octanohydroxamic acid, a compound with various therapeutic and industrial applications, requires precise purity assessment to ensure its safety and efficacy. This guide provides a comprehensive comparison of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.

Introduction to Purity Analysis of this compound

This compound (C8H17NO2) is a versatile molecule utilized in diverse fields, including as a histone deacetylase (HDAC) inhibitor in cancer therapy and as a chelating agent in various industrial processes.[1] Ensuring its purity, reported to be greater than 99%, is paramount.[2] Potential impurities can arise from the synthesis process, such as residual starting materials or by-products, or from degradation, which may yield octanoic acid and hydroxylamine, particularly at high or low pH.[2][3]

Quantitative 1H NMR (qNMR) has emerged as a powerful primary analytical method for the purity determination of organic molecules.[4] Its key advantage lies in the direct proportionality between the signal intensity and the number of protons, enabling accurate quantification without the need for identical reference standards for the analyte.[5][6][7]

Comparative Analysis of Purity Validation Methods

This section compares 1H qNMR with traditional methods like High-Performance Liquid Chromatography (HPLC) and Spectrophotometry for the purity analysis of this compound.

Parameter 1H qNMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Spectrophotometry
Principle Measures the signal intensity of specific protons in the molecule, which is directly proportional to the molar amount of the substance.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Measures the absorbance of light by the analyte, which is proportional to its concentration.
Selectivity High. Can distinguish between structurally similar molecules and isomers.High. Can separate a wide range of compounds.Low to Moderate. Can be susceptible to interference from impurities that absorb at the same wavelength.
Accuracy & Precision High. Often considered a primary ratio method with low uncertainty.[4]High, but dependent on the purity of the reference standard.Moderate. Dependent on the specificity of the chromophore.
Reference Standard Requires a certified internal standard that can be structurally different from the analyte.Requires a certified reference standard of the analyte itself.Requires a standard curve generated from a pure reference standard of the analyte.
Sample Throughput Moderate to High. Analysis time per sample is relatively short.Moderate. Can be time-consuming due to column equilibration and run times.High. Rapid analysis once the method is established.
Non-destructive Yes. The sample can be recovered after analysis.[5]No. The sample is consumed during the analysis.Yes, in most cases.
Information Content Provides both qualitative (structural information) and quantitative data.Primarily quantitative, with some qualitative information from retention time.Primarily quantitative.
Cost (Instrument) High initial investment.Moderate to High initial investment.Low initial investment.
Illustrative Purity (%) 99.5 ± 0.299.4 ± 0.398.9 ± 0.5
Illustrative LOD/LOQ LOD: ~10 µM, LOQ: dependent on desired accuracy.[8]LOD: ng/mL range, LOQ: µg/mL rangeµg/mL to mg/mL range

Note: The illustrative data in the table is provided for comparative purposes and may not represent actual experimental results for this compound.

Experimental Protocols

Purity Determination of this compound by 1H qNMR

This protocol outlines the steps for determining the purity of this compound using 1H qNMR with an internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • Key acquisition parameters to optimize include:

      • Pulse Angle: 90° flip angle for quantitative accuracy.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.

      • Number of Scans (ns): Sufficient scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

      • Acquisition Time (aq): Sufficient to resolve the signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound, suitable signals would be the α-methylene protons adjacent to the carbonyl group.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

Alternative Method: HPLC

Materials:

  • This compound sample and reference standard

  • HPLC grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the this compound reference standard and the sample in a suitable solvent. Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan (e.g., 210 nm).

  • Analysis: Inject the calibration standards and the sample solution. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Alternative Method: Spectrophotometry

A patent describes a spectrophotometric method for the quantitative detection of octanoyl hydroxamic acid in cosmetics.[9] This method is based on the reaction with 3,3',5,5'-tetramethylbenzidine in the presence of Fe3+ and measuring the absorbance change.[9]

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for purity validation and the logical comparison of the analytical methods.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis 1H qNMR Analysis cluster_calculation Purity Calculation weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate method_comparison cluster_topic cluster_methods Analytical Methods cluster_attributes Key Attributes topic Purity Validation of This compound qnmr 1H qNMR topic->qnmr hplc HPLC topic->hplc spectro Spectrophotometry topic->spectro selectivity Selectivity qnmr->selectivity High accuracy Accuracy & Precision qnmr->accuracy High standard Reference Standard Requirement qnmr->standard Internal (structurally different) info Information Content qnmr->info Qualitative & Quantitative hplc->selectivity High hplc->accuracy High hplc->standard External (identical analyte) hplc->info Primarily Quantitative spectro->selectivity Low-Moderate spectro->accuracy Moderate spectro->standard External (identical analyte) spectro->info Primarily Quantitative

References

Safety Operating Guide

Proper Disposal of Octanohydroxamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety, it is crucial to handle octanohydroxamic acid waste with appropriate personal protective equipment and to follow established laboratory safety protocols. This guide provides essential information for the safe and compliant disposal of this compound, intended for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, an organic acid and chelating agent, requires specific handling and disposal procedures to mitigate risks. The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound or its containers be disposed of in the general trash or discharged into sewer systems.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.

Avoid creating dust when handling solid this compound.[1][2] In case of a spill, contain the material, prevent it from entering drains, and collect it for disposal in a suitable, sealed container.[1][2]

Summary of Disposal and Safety Parameters

For quick reference, the following table summarizes key quantitative and qualitative data regarding the safe disposal of this compound.

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[1]
Sewer Disposal Prohibited.[1]
Waste Segregation Store as a segregated organic acid waste stream.General Chemical Waste Guidelines
Container Requirements Use original or compatible, properly sealed, and clearly labeled containers.[1][3]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Handling Precautions Avoid dust formation; use in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

Materials Needed:

  • Designated hazardous waste container (compatible with organic acids, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Fume hood

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Segregate this compound waste from other chemical waste streams, particularly bases, oxidizing agents, and reactive metals, to prevent inadvertent chemical reactions.

  • Waste Collection:

    • Under a fume hood, carefully transfer the this compound waste into a designated and compatible hazardous waste container.

    • If dealing with solid waste, minimize dust generation during transfer.

    • For solutions, pour carefully to avoid splashing.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Container Labeling:

    • Securely cap the waste container.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date of accumulation

      • Any associated hazards (e.g., "Irritant")

  • Temporary Storage:

    • Store the labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Store incompatible waste types in separate secondary containment.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Provide the disposal service with all necessary information about the waste stream as indicated on the hazardous waste label.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., water or as recommended by your EHS office).

    • Collect the rinsate as hazardous waste and add it to your this compound waste stream.

    • After triple rinsing, deface the original label on the container before recycling or disposing of it as non-hazardous waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

OctanohydroxamicAcidDisposal cluster_prep Waste Preparation cluster_disposal Disposal Pathway cluster_container Empty Container Handling start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Organic Acid Waste ppe->segregate collect Collect in Compatible, Labeled Container segregate->collect is_sewer Dispose via Sewer? collect->is_sewer empty_container Empty this compound Container no_sewer Prohibited is_sewer->no_sewer No contact_ehs Store in Satellite Accumulation Area & Contact EHS/Waste Vendor is_sewer->contact_ehs Yes (but not recommended) end Professional Disposal (Incineration) contact_ehs->end triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.